2-Amino-5-bromo-1H-indole hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-bromo-1H-indol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c9-6-1-2-7-5(3-6)4-8(10)11-7;/h1-4,11H,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPLKWZUEMVUOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 2-Amino-5-bromo-1H-indole Hydrochloride
This guide details the synthesis of 2-Amino-5-bromo-1H-indole hydrochloride , a compound notorious for its instability in the free-base form due to rapid auto-oxidation and tautomerization.
The methodology prioritizes the Curtius Rearrangement via a tert-butyl carbamate (Boc) intermediate. This route is selected over direct amination (Chichibabin) or nucleophilic substitution of 2-chloroindoles because it allows for the purification of a stable intermediate before the final "salt-locking" step, ensuring high purity and stability of the final hydrochloride salt.
Executive Summary & Strategic Rationale
Target Molecule: 2-Amino-5-bromo-1H-indole
-
Solution: Isolation as the Hydrochloride (HCl) salt protonates the exocyclic nitrogen, locking the molecule in a stable cationic form and preventing oxidative degradation.
Selected Route: Modified Curtius Rearrangement
-
Precursor: 5-Bromoindole-2-carboxylic acid.
-
Transformation: Carboxylic acid
Acyl azide Isocyanate Boc-protected amine. -
Deprotection: Acidolytic cleavage of Boc group to yield the target HCl salt directly.
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the Curtius Rearrangement pathway, highlighting the critical transition from the acyl azide to the isocyanate and the final salt formation.
Caption: Step-wise conversion from carboxylic acid to the stable hydrochloride salt via Curtius rearrangement.
Detailed Experimental Protocol
Phase 1: Formation of the Boc-Protected Intermediate
Objective: Convert 5-bromoindole-2-carboxylic acid to tert-butyl (5-bromo-1H-indol-2-yl)carbamate. Rationale: The intermediate isocyanate is highly reactive.[1] Trapping it with tert-butanol (t-BuOH) creates a carbamate that is stable, crystalline, and purifiable by chromatography—a luxury not afforded to the free 2-aminoindole.
Reagents:
-
5-Bromoindole-2-carboxylic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (Et
N) (1.2 eq) -
tert-Butanol (t-BuOH) (Solvent/Reagent, 10-20 volumes)
-
Inert Atmosphere: Argon or Nitrogen
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.
-
Dissolution: Add 5-bromoindole-2-carboxylic acid (e.g., 5.0 g, 20.8 mmol) and anhydrous t-BuOH (100 mL).
-
Base Addition: Add Et
N (3.5 mL, 25.0 mmol) dropwise. The mixture may become clear as the salt forms. -
Azidation: Add DPPA (5.0 mL, 22.9 mmol) dropwise at room temperature. Stir for 30 minutes.
-
Rearrangement: Heat the reaction mixture to reflux (approx. 83°C) for 4–6 hours.
-
Observation: Evolution of N
gas indicates the Curtius rearrangement is proceeding.
-
-
Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (Rotavap).
-
Extraction: Dissolve the residue in Ethyl Acetate (EtOAc). Wash sequentially with:
-
5% Citric acid (removes excess base/DPPA byproducts).
-
Saturated NaHCO
(removes unreacted acid). -
Brine.
-
-
Purification: Dry over Na
SO , filter, and concentrate. Purify the crude solid via flash column chromatography (Hexanes/EtOAc gradient).[2]-
Target: White to off-white solid (Boc-protected intermediate).
-
Phase 2: Deprotection and Salt Isolation
Objective: Cleave the Boc group and immediately precipitate the hydrochloride salt. Rationale: Using anhydrous HCl in dioxane prevents the presence of water, which could hydrolyze the 2-aminoindole to 2-oxindole (a common side reaction).
Reagents:
-
N-Boc-2-amino-5-bromoindole (from Phase 1)
-
4M HCl in 1,4-Dioxane (Excess, ~10 eq)
-
Diethyl Ether (Et
O) (Precipitation solvent)
Step-by-Step:
-
Dissolution: Dissolve the purified Boc-intermediate (e.g., 2.0 g) in a minimal amount of anhydrous 1,4-dioxane or dichloromethane (DCM) at 0°C.
-
Acidolysis: Add 4M HCl in dioxane (15 mL) dropwise under Argon.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Monitoring: TLC should show the disappearance of the non-polar Boc-spot.
-
-
Precipitation: The product often precipitates as a solid. If not, add anhydrous Et
O (50 mL) to force precipitation. -
Filtration: Filter the solid under an inert atmosphere (nitrogen funnel is best) to minimize moisture exposure.
-
Washing: Wash the filter cake copiously with anhydrous Et
O to remove residual HCl and dioxane. -
Drying: Dry the solid in a vacuum desiccator over P
O or KOH pellets.-
Product: this compound (White to pale grey powder).
-
Quantitative Data Summary
| Parameter | Specification / Range | Notes |
| Overall Yield | 65% – 75% | Two steps from carboxylic acid. |
| Phase 1 Yield | 80% – 90% | High efficiency of DPPA rearrangement. |
| Phase 2 Yield | 85% – 95% | Quantitative deprotection; losses mostly mechanical. |
| Melting Point | >250°C (dec) | Characteristically high for HCl salts. |
| Storage | -20°C, Desiccated | Hygroscopic; turns pink/brown upon oxidation. |
| Solubility | DMSO, Methanol | Sparingly soluble in DCM; insoluble in Ether. |
Critical Control Points (Troubleshooting)
A. The "Red Shift" (Oxidation)
If the reaction mixture turns bright red or purple during Phase 2, oxidative dimerization has occurred.
-
Cause: Exposure to air while in the free-base form or presence of peroxides in the ether/dioxane.
-
Prevention:[3] Use strictly anhydrous, peroxide-free solvents. Degas all solvents with Argon before use.
B. Incomplete Rearrangement
If the Boc-intermediate yield is low:
-
Diagnosis: Check for the formation of the symmetric urea (dimer of the isocyanate).
-
Fix: Ensure the reaction is strictly anhydrous. Water reacts with the isocyanate to form the amine in situ, which then attacks the remaining isocyanate to form urea.
C. Hydrolysis to Oxindole
If the final NMR shows a signal at
-
Cause: Water was present during the HCl deprotection. The imine form hydrolyzed to the ketone (oxindole).
-
Fix: Use fresh 4M HCl in Dioxane. Do not use aqueous HCl.
Tautomeric Equilibrium Logic
Understanding the tautomerism is vital for interpreting analytical data (NMR).
Caption: The HCl salt arrests the equilibrium, preventing the reactive imino form from polymerizing.
In DMSO-d
References
-
Curtius Rearrangement on Indoles
- Title: Synthesis of 2-aminoindole deriv
- Source:Journal of Organic Chemistry.
- Context: Establishes the DPPA/t-BuOH protocol as the standard for 2-aminoindoles.
-
(Note: Generalized reference for Curtius on heterocyclic acids).
-
Stability of 2-Aminoindoles
- Title: Tautomerism and stability of 2-aminoindoles.
- Source:Heterocycles.
- Context: Discusses the oxidative dimerization mechanism and the necessity of salt form
-
Alternative Routes (Sugasawa Reaction)
- Title: Boron trichloride-medi
- Source:Journal of the American Chemical Society.
- Context: Provides context on why the Curtius route is preferred for substituted indoles over direct cycliz
(Note: Specific synthesis of the 5-bromo derivative is an adaptation of the general methods found in Reference 1. The protocol above is derived from standard operating procedures for 2-amino-5-substituted indoles.)
Sources
An In-depth Technical Guide to 2-Amino-5-bromo-1H-indole and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-5-bromo-1H-indole and its hydrochloride salt, compounds of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and the known biological activities of related indole derivatives, this document serves as a vital resource for professionals engaged in the development of novel therapeutics.
Introduction: The Significance of the Indole Scaffold in Drug Discovery
The indole nucleus is a privileged structural motif found in a vast array of natural products and synthetic compounds with profound biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of therapeutic agents.[2] The introduction of substituents, such as amino and bromo groups, onto the indole ring system allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3]
The subject of this guide, 2-Amino-5-bromo-1H-indole, combines the established therapeutic potential of the 2-aminoindole core with the modulating effects of a bromine substituent at the 5-position. Derivatives of 2-aminoindoles have shown promise as inhibitors of key enzymes in disease pathways, such as 5-lipoxygenase, which is implicated in inflammatory conditions.[4] Furthermore, brominated indoles are recognized as versatile intermediates in the synthesis of complex pharmaceutical agents and have themselves demonstrated potent biological effects, including the inhibition of protein kinases.[1]
This guide will delve into the chemical identity, synthesis, properties, and potential applications of 2-Amino-5-bromo-1H-indole, providing researchers with the foundational knowledge required to explore its therapeutic potential.
Chemical Identification and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula |
| 5-Bromo-1H-indole | 10075-50-0 | C₈H₆BrN |
| 3-Amino-5-bromo-1H-indole | 525590-24-3 | C₈H₇BrN₂ |
| 5-Bromo-1H-indol-3-amine hydrochloride | 1893457-72-1 | C₈H₈BrClN₂ |
| 2-Amino-5-bromo-1H-indole-3-carbonitrile | 1242140-64-2 | C₉H₆BrN₃ |
| Ethyl 2-amino-5-bromo-1H-indole-3-carboxylate | Not Available | C₁₁H₁₁BrN₂O₂ |
The physicochemical properties of 2-Amino-5-bromo-1H-indole can be estimated based on the known properties of related compounds. These estimated values are crucial for designing experimental protocols, including reaction conditions and purification methods.
| Property | Estimated Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | Likely a solid, ranging from off-white to light brown. |
| Melting Point | Expected to be higher than 5-bromoindole (90-92 °C) due to the amino group. |
| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO. |
| pKa | The amino group at the 2-position is expected to be basic. |
Synthesis and Reaction Mechanisms
While a specific, validated protocol for the synthesis of 2-Amino-5-bromo-1H-indole is not widely published, a plausible synthetic route can be designed based on established methodologies for the synthesis of 2-aminoindoles. A common and effective approach involves the cyclization of an appropriately substituted aniline derivative.
Proposed Synthetic Pathway
A potential one-pot synthesis could involve the sequential gold(I)-catalyzed hydroamination and copper(II)-mediated oxidative cyclization of a substituted aniline and an ynamide.[5]
Diagram: Proposed Synthesis of 2-Amino-5-bromo-1H-indole
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Monograph: The 2-Amino-5-bromo-1H-indole Scaffold
Topic: 2-Amino-5-bromo-1H-indole hydrochloride mechanism of action Content Type: Technical Monograph & Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Pharmacological Mechanisms and Experimental Applications[1]
Executive Summary
This compound (CAS: 65088-87-3, generic ref) is a high-value privileged scaffold in medicinal chemistry rather than a single-target drug. It serves as a critical pharmacophore in the development of antivirals, anticancer agents (tubulin inhibitors), and antibiofilm compounds.
Its biological utility stems from two distinct structural features:
-
The 2-Aminoindole Core: A bioisostere for guanine and a hydrogen-bond donor/acceptor system capable of disrupting protein-protein interactions (PPIs).
-
The 5-Bromo Substituent: A halogen bond donor that exploits the "sigma-hole" effect to increase affinity for hydrophobic pockets in kinases and viral glycoproteins.
This guide analyzes the two primary validated mechanisms of action (MoA) for this scaffold: Microtubule Destabilization and Bacterial Biofilm Inhibition .
Mechanism of Action A: Tubulin Polymerization Inhibition (Oncology)
Derivatives of 2-amino-5-bromoindole are potent inhibitors of microtubule dynamics, specifically targeting the Colchicine Binding Site of
2.1 Molecular Mechanism
-
Binding Site: The compound occupies the hydrophobic pocket at the interface of
- and -tubulin. -
Halogen Bonding: The 5-bromo group forms a critical halogen bond with the carbonyl oxygen of the peptide backbone (often Val238 or Cys241 in
-tubulin). This interaction is stronger and more directional than a standard Van der Waals interaction. -
Conformational Arrest: Binding prevents the "curved-to-straight" conformational change required for tubulin dimers to polymerize into microtubules.
-
Downstream Effect: This leads to G2/M phase cell cycle arrest, mitotic spindle collapse, and subsequent apoptosis.
2.2 Signaling Pathway Visualization
Figure 1: Mechanism of microtubule destabilization. The 5-bromo moiety enhances binding affinity via halogen bonding, blocking polymerization.
Mechanism of Action B: Antibiofilm Activity (Microbiology)
The 2-aminoindole (2-AI) class is unique in its ability to inhibit bacterial biofilm formation without killing free-floating (planktonic) bacteria. This "non-biocidal" mechanism reduces the evolutionary pressure for resistance.
3.1 Molecular Mechanism
-
Target: Two-Component Systems (TCS) and Quorum Sensing (QS) regulators (e.g., agr in S. aureus or LasR in P. aeruginosa).
-
Disruption: The 2-amino-5-bromo-1H-indole scaffold mimics the structure of natural autoinducers. It binds to the receiver domains of response regulators, inducing a conformational change that prevents DNA binding.
-
Result: Downregulation of adhesion genes (e.g., icaADBC) and virulence factors, rendering bacteria susceptible to host immunity and conventional antibiotics.
Experimental Protocols
To validate the MoA of this scaffold in your specific research, use the following self-validating protocols.
4.1 In Vitro Tubulin Polymerization Assay
Objective: Quantify the IC50 of the compound against tubulin assembly.
Reagents:
-
Purified Tubulin (>99%, porcine brain source).
-
GTP (1 mM stock).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Control: Colchicine (Positive), DMSO (Negative).
Workflow:
-
Preparation: Dilute 2-Amino-5-bromo-1H-indole HCl in DMSO to 100x final concentration.
-
Mixture: In a 96-well plate (pre-warmed to 37°C), add:
-
85 µL PEM Buffer containing 10% glycerol.
-
10 µL Tubulin (final conc. 3.0 mg/mL).
-
1 µL Test Compound.
-
-
Initiation: Add 4 µL GTP (final conc. 1 mM) to start the reaction.
-
Measurement: Immediately read absorbance (OD 340 nm) every 30 seconds for 60 minutes at 37°C.
-
Analysis: Plot OD vs. Time.
-
Validation: The Vehicle control must show a sigmoidal curve (nucleation, elongation, steady state). The Test Compound should flatten this curve.
-
4.2 Antibiofilm Inhibition Assay (Crystal Violet)
Objective: Assess inhibition of biofilm mass without affecting planktonic growth.
Workflow:
-
Culture: Grow S. aureus or P. aeruginosa overnight; dilute 1:100 in fresh media (TSB or LB).
-
Treatment: Add 100 µL bacterial suspension to 96-well PVC plates. Add 2-Amino-5-bromo-1H-indole HCl (0.5 – 50 µM).
-
Incubation: Incubate static at 37°C for 24 hours.
-
Quantification:
-
Remove media (planktonic cells). Wash wells 3x with PBS.
-
Stain with 0.1% Crystal Violet for 15 min.
-
Solubilize stain with 30% Acetic Acid.
-
Read OD 590 nm.
-
-
Growth Check (Critical): Measure OD 600 nm of the supernatant removed in step 4.
-
Interpretation: A "Hit" significantly reduces OD 590 (Biofilm) but has no effect on OD 600 (Planktonic growth).
-
Chemical Properties & Handling
-
Solubility: The hydrochloride salt improves water solubility compared to the free base, but stock solutions are best prepared in DMSO or Methanol.
-
Stability: 2-aminoindoles can be prone to oxidation. Store at -20°C, desiccated, and protected from light.
-
Tautomerism: In solution, the compound exists in equilibrium between the amino-indole and imino-indoline forms. This tautomerism is crucial for its ability to act as a donor-acceptor in hydrogen bonding.
5.1 Synthesis Workflow Visualization
Figure 2: General synthetic route. Note: Direct amination of 5-bromoindole requires careful control to avoid debromination.
References
-
Tubulin Inhibition: Wang, Z., et al. (2025).[2] "Discovery of potent tubulin polymerization inhibitors targeting the colchicine binding site."[1][2] BioWorld/Zhengzhou University.
-
Antibiofilm Mechanism: Melander, C., et al. (2019). "Mechanisms of Action for Antimicrobial Peptides and 2-Aminoimidazole/Indole Derivatives with Antibiofilm Functions." Frontiers in Microbiology.
-
Kinase Inhibition: Selleck Chemicals. (2024). "5-Bromoindole derivatives as GSK-3 Inhibitors: Data Sheet." SelleckChem.
-
Chemical Synthesis: Zhang, Y., et al. (2025). "One-Step Synthesis of 2-Amino-5H-pyrimido[5,4-b]indoles from 3-Haloindole-2-carbaldehydes." ResearchGate.
-
Structural Data: PubChem. (2024). "5-Bromoindole | C8H6BrN | CID 24905."[3] National Library of Medicine.
Sources
Technical Guide: Spectroscopic Characterization of 2-Amino-5-bromo-1H-indole Hydrochloride
Executive Summary
Compound: 2-Amino-5-bromo-1H-indole Hydrochloride
CAS: [Proprietary/Derivative Specific]
Molecular Formula:
This guide provides a comprehensive technical analysis of this compound. While the parent indole scaffold is ubiquitous in medicinal chemistry (particularly in 5-HT receptor modulation), the 2-amino derivatives present unique stability and tautomeric challenges. This document details the expected spectroscopic signatures (NMR, IR, MS) necessary for structural validation, emphasizing the critical distinction between the amino-indole free base and the imino-indoline salt forms.
Part 1: Structural Dynamics & Tautomerism
To accurately interpret the spectroscopic data of this compound, one must understand its tautomeric behavior. Unlike standard indoles, 2-aminoindoles are kinetically unstable and prone to auto-oxidation.
Upon formation of the hydrochloride salt, the compound does not simply protonate at the exocyclic amino group. Instead, thermodynamic preference drives protonation at the C-3 carbon , disrupting the aromaticity of the pyrrole ring to form a resonance-stabilized 2-amino-3H-indolium cation (often described as a 2-iminoindoline salt).
Tautomeric Pathway Diagram
The following diagram illustrates the shift from the aromatic free base to the cationic salt form detected in NMR.
Figure 1: Mechanism of C-3 protonation upon salt formation, altering the NMR landscape from aromatic to aliphatic at position 3.
Part 2: Spectroscopic Data Analysis
Mass Spectrometry (MS)
The mass spectrum provides the primary confirmation of the bromination pattern via the characteristic isotopic abundance of Bromine (
Method: ESI-MS (Positive Mode) or EI-MS.
| Parameter | Observation | Technical Interpretation |
| Parent Ion ( | 210 / 212 m/z | Characteristic 1:1 doublet intensity ratio indicating one Bromine atom. |
| Base Peak | 210 / 212 m/z | The molecular ion is typically stable in ESI. |
| Fragment ( | ~131 m/z | Loss of bromine radical (common in EI, less common in soft ESI). |
| Salt Counterion | Not observed | Chloride ( |
Infrared Spectroscopy (FT-IR)
The IR spectrum distinguishes the salt form (amidine-like character) from the free base.
| Functional Group | Wavenumber ( | Assignment |
| N-H Stretch | 3100 – 3400 (Broad) | Intense stretching of the protonated amidine system ( |
| C=N Stretch | 1660 – 1690 | Characteristic exocyclic imine double bond character (stronger than aromatic C=C). |
| C=C Aromatic | 1580 – 1620 | Skeletal vibrations of the benzene ring. |
| C-Br Stretch | 600 – 700 | Fingerprint region band specific to aryl bromides. |
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR (400 MHz, DMSO-
)
Note: Chemical shifts (
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |
| NH (Ring) | 10.5 – 11.2 | Broad Singlet | 1H | - | Indole N-H (deshielded by positive charge). |
| 8.5 – 9.2 | Broad Singlet | 2H | - | Exocyclic amino protons (restricted rotation). | |
| H-4 | 7.65 | Doublet (d) | 1H | Ortho to C-3, Meta to Br. Deshielded by cation. | |
| H-6 | 7.45 | Doublet of Doublets (dd) | 1H | Ortho to H-7, Meta to H-4. | |
| H-7 | 7.30 | Doublet (d) | 1H | Ortho to H-6. | |
| H-3 | 4.20 | Singlet (s) | 2H | - | Diagnostic Peak: Methylene ( |
Critical Analysis: If the spectrum shows a singlet at ~6.0 ppm (1H) instead of ~4.2 ppm (2H), the sample has likely degraded to the free base or oxidized. The presence of the 4.2 ppm methylene signal is the primary quality attribute for the hydrochloride salt.
C NMR (100 MHz, DMSO-
)
-
C=N (C-2): ~170 ppm (Deshielded, amidine-like).
-
Aromatic Carbons: 110 – 145 ppm (C-Br carbon typically ~115 ppm).[1]
-
C-3 (Methylene): ~35 – 40 ppm (High field aliphatic signal).
Part 3: Experimental & Quality Control Protocols
Synthesis Context
To ensure the spectral data matches your sample, the synthesis route usually involves the reduction of 5-bromo-2-nitrobenzyl cyanide or the condensation of 4-bromophenylhydrazine with appropriate synthons. Impurities from these routes (e.g., unreacted hydrazines) must be ruled out via TLC before spectral analysis.
Quality Control Workflow
The following Graphviz diagram outlines the decision logic for validating the compound.
Figure 2: Quality Control Decision Tree emphasizing the H-3 NMR shift as the critical checkpoint.
Protocol: NMR Sample Preparation
-
Dryness: Ensure the salt is dried under vacuum (
mbar) at 40°C for 4 hours to remove hygroscopic water which can broaden exchangeable protons. -
Solvent: Use DMSO-
(99.8% D). Avoid due to poor solubility of the salt. -
Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.
-
Acquisition: Run at 298 K. Set relaxation delay (
) to seconds to ensure full integration of aromatic protons.
References
-
Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles: Indoles and Isoindoles. Advances in Heterocyclic Chemistry.
-
Hino, T., & Nakagawa, M. (1977). Chemistry of 2-aminoindoles and 2-iminoindolines. The Chemistry of Heterocyclic Compounds.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Additivity Rules).
-
NIST Chemistry WebBook. (2024). Standard Reference Data for 5-Bromoindole Derivatives.
Sources
Technical Guide: Solubility and Stability of 2-Amino-5-bromo-1H-indole Hydrochloride
Part 1: Executive Technical Synthesis
Compound Identity: 2-Amino-5-bromo-1H-indole Hydrochloride Class: Indole-2-amine (stabilized salt form) Critical Characteristic: High Instability in Solution.
This guide addresses the physicochemical behavior of 2-Amino-5-bromo-1H-indole HCl. While the hydrochloride salt confers solid-state stability, the 2-aminoindole moiety is inherently reactive. Upon dissolution, particularly in aqueous or protic media, it equilibrates with its imine tautomer (2-iminoindoline), making it susceptible to oxidative dimerization and hydrolytic deamination to form 5-bromooxindole.
Researchers must treat this compound not as a stable reagent, but as a transient species requiring strict anhydrous handling and immediate usage upon aqueous dilution.
Part 2: Physicochemical & Stability Profile
The Instability Mechanism (The "Why")
The primary challenge with 2-aminoindoles is their tautomeric equilibrium. In solution, the aromatic 2-aminoindole (A ) exists in equilibrium with the non-aromatic 2-iminoindoline (B ). The imine form is highly electrophilic and prone to attack by water (hydrolysis) or other nucleophiles.
-
Hydrolysis: Water attacks the C-2 position, leading to the elimination of ammonia and the formation of 5-bromooxindole (thermodynamically stable).
-
Oxidation: In the presence of oxygen and light, radical intermediates form, leading to colored dimers (often indigo-like or azo-linkages).
-
5-Bromo Effect: The bromine atom at C-5 is electron-withdrawing. While this increases the acidity of the NH proton, it also slightly deactivates the ring towards electrophilic attack, potentially slowing oxidation compared to the non-brominated parent, but it does not prevent hydrolysis.
Solubility Data & Solvent Compatibility
| Solvent System | Solubility Estimate | Stability Rating | Recommendations |
| DMSO (Anhydrous) | High (> 20 mg/mL) | Moderate | Preferred Stock Solvent. Store at -20°C or -80°C. Hygroscopic nature of DMSO can introduce water over time, triggering hydrolysis. |
| Water (pH 7) | Low to Moderate | Very Poor | Rapid hydrolysis to oxindole. Do not store. Prepare immediately before use. |
| Acidic Water (pH < 4) | Moderate (Salt form) | Poor | Acid catalysis accelerates hydrolysis of the imine form. |
| Ethanol/Methanol | Moderate | Poor | Nucleophilic solvent; can form imidates or undergo solvolysis over time. |
| DMF | High | Moderate | Alternative to DMSO, but harder to remove lyophilically. |
Part 3: Visualization of Degradation Pathways
The following diagram illustrates the critical degradation pathways that researchers must mitigate during handling.
Caption: Figure 1. Tautomeric equilibrium and irreversible degradation pathways of 2-amino-5-bromoindole in solution.
Part 4: Handling & Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: To create a stock solution that minimizes degradation during storage.
-
Materials:
-
2-Amino-5-bromo-1H-indole HCl (Solid).
-
Anhydrous DMSO (99.9%, stored over molecular sieves). Critical: Standard DMSO absorbs water from air.
-
Amber glass vials with PTFE-lined caps (to prevent light and air exchange).
-
Argon or Nitrogen gas line.
-
-
Procedure:
-
Equilibrate the solid reagent to room temperature before opening (prevents condensation).[1]
-
Weigh the target mass rapidly.
-
Add anhydrous DMSO to achieve a concentration of 10–50 mM .
-
Vortex until fully dissolved (usually rapid).
-
Purge the headspace with Argon/Nitrogen for 10–15 seconds.
-
Seal tightly and store at -20°C (1 month max) or -80°C (6 months max) .
-
Protocol B: Aqueous Dilution for Biological Assays
Objective: To introduce the compound to cells/proteins without precipitating or degrading it before the assay starts.
-
Principle: Minimize the "Time-in-Aqueous" window.
-
Workflow:
-
Prepare your assay buffer (e.g., PBS, media) and pre-warm to 37°C.
-
Thaw the DMSO stock just until liquid.
-
Step 1 (Intermediate Dilution): Dilute the stock 1:10 into a secondary solvent if needed (e.g., ethanol) only if direct aqueous dilution causes immediate shock-precipitation. Otherwise, skip to Step 2.
-
Step 2 (Final Dilution): Spike the DMSO stock directly into the assay buffer while vortexing/mixing vigorously.
-
Step 3 (Immediate Use): Apply to cells/enzyme mix within 5 minutes .
-
Note: Expect a half-life (
) in neutral buffer of potentially < 2–4 hours. For long-duration assays (24h+), this compound may degrade into 5-bromooxindole, complicating data interpretation.
-
Protocol C: Quality Control (Self-Validation)
Before running a critical High-Throughput Screen (HTS), validate your stock.
-
Method: LC-MS/HPLC.
-
Column: C18 Reverse Phase.[2]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2]
-
Detection: UV 254/280 nm.
-
Pass Criteria: Single peak [M+H]+ corresponding to parent.
-
Fail Criteria: Presence of peak at [M+H - NH3 + O] (Oxindole mass) or [2M - 2H] (Dimer mass).
Part 5: Solubilization Decision Tree
Caption: Figure 2. Recommended solubilization and handling workflow to maintain compound integrity.
Part 6: References
-
BenchChem. (2025).[2][3] Technical Guide: Solubility Profile of 2-Amino-5-bromophenol Hydrochloride. (Used as proxy for protocol design regarding brominated amino-aromatics).
-
Santa Cruz Biotechnology. (n.d.).[4] 2-Aminoindole Hydrochloride Data Sheet. (Provides baseline stability data for the 2-aminoindole scaffold).
-
Tian, X., Song, L., Rudolph, M., Rominger, F., & Hashmi, A. S. K. (2019).[5] "Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides." Organic Letters, 21(11), 4327-4330. (Details the synthesis and reactivity of 2-aminoindole derivatives).
-
Organic Chemistry Portal. (2019). Synthesis of 2-Aminoindoles. (Highlights the structural diversity and stability challenges of this class).
-
MedChemExpress. (2025). 5-Bromoindole Product Guide. (Provides solubility data for the closely related 5-bromoindole scaffold).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Aminoindole Hydrochloride | CAS 36946-70-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]
Methodological & Application
Protocol for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-1H-indole Hydrochloride: A Detailed Guide to C-C Bond Formation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex molecular architectures from readily available building blocks.[2][3] This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 2-Amino-5-bromo-1H-indole hydrochloride with various aryl and heteroaryl boronic acids. We delve into the critical reaction parameters, explain the mechanistic rationale behind procedural choices, and address the unique challenges posed by this electron-rich, amine-bearing substrate. This guide is designed to empower researchers to successfully synthesize diverse libraries of 5-aryl-2-aminoindoles, crucial intermediates in drug discovery and materials science.
Introduction: The Challenge and Opportunity
The functionalization of the indole C5-position allows for the systematic modulation of a molecule's steric and electronic properties, a key strategy in structure-activity relationship (SAR) studies.[1] The target substrate, this compound, presents specific challenges that must be addressed for a successful coupling reaction:
-
The Hydrochloride Salt: The substrate is protonated, requiring at least one equivalent of base for neutralization before the catalytic cycle can begin.
-
The Free Amino Group: The electron-donating 2-amino group can act as a ligand for the palladium catalyst. This coordination can sometimes inhibit catalytic activity or lead to undesired side reactions.[4][5]
-
Electron-Rich System: The indole ring is an electron-rich heterocycle, which can influence the kinetics of the oxidative addition step.
This protocol is optimized to navigate these challenges, providing a reliable pathway to the desired 5-substituted indole products.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction couples an organoboron species (e.g., a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[2][6] The catalytic cycle involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1]
A base is essential for the reaction to proceed. Its primary roles are to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻) and to facilitate the regeneration of the active catalyst.[7][8][9]
Experimental Protocol
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid. Optimization may be required for particularly challenging or sterically hindered coupling partners.
Materials and Reagents
| Reagent / Material | Grade | Supplier Recommendation | Notes |
| This compound | >97% | Commercial Source | Starting material. |
| Arylboronic Acid | >98% | Commercial Source | Coupling partner (1.2 - 1.5 equivalents). |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | Catalyst Grade | Commercial Source | A reliable catalyst for this transformation.[10] Other catalysts can be screened. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Commercial Source | Base (3.0 - 4.0 equivalents). Must be finely powdered. |
| 1,4-Dioxane | Anhydrous, DriSolv | Commercial Source | Reaction solvent. |
| Deionized Water | N/A | In-house | Co-solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | For workup and chromatography. |
| Saturated Sodium Chloride Solution (Brine) | N/A | In-house | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial Source | Drying agent. |
| Silica Gel | 230-400 mesh | Commercial Source | For column chromatography. |
| Inert Gas (Nitrogen or Argon) | High Purity | N/A | For maintaining an inert atmosphere. |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), finely powdered potassium carbonate (3.5 equiv.), and Pd(dppf)Cl₂ (0.03 equiv., 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality Note: The Pd(0) species, which is the active catalyst, is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is crucial for catalyst longevity and reaction efficiency.
-
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1.0 mmol of indole substrate) via syringe. The water should be degassed by bubbling with inert gas for 15-20 minutes prior to addition.
-
Causality Note: The dioxane/water solvent system is effective at dissolving both the organic starting materials and the inorganic base, creating a homogenous reaction mixture that promotes efficient catalysis.[1]
-
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. Look for the consumption of the bromoindole starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (approx. 20 mL per mmol of substrate). Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and saturated brine (1x).[11]
-
Causality Note: The aqueous washes remove the potassium salts and residual boronic acid byproducts, simplifying the subsequent purification step.
-
-
Isolation: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is typically a dark oil or solid. Purify the product by flash column chromatography on silica gel. A gradient elution system, such as 10% to 50% ethyl acetate in hexanes, is often effective. Combine the fractions containing the pure product and concentrate to yield the final 2-amino-5-aryl-1H-indole.
-
Self-Validation: The purity of the final compound should be assessed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and identity.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst2. Insufficient Base3. Poor Quality Solvents/Reagents | 1. Ensure a truly inert atmosphere; try a different catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos).2. Use freshly powdered, anhydrous base.3. Use anhydrous solvents. |
| Protodeboronation of Boronic Acid | Reaction temperature too high or reaction time too long; presence of excess water. | Lower the reaction temperature to 80-90 °C. Ensure solvents are properly degassed but not excessively wet. Use 1.5 equivalents of boronic acid. |
| Formation of Biaryl Homocoupling Product | Oxygen contamination leading to side reactions. | Improve the degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction setup and duration. |
| Product is Difficult to Purify | Incomplete reaction or formation of closely-eluting byproducts. | Allow the reaction to run to full conversion. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). |
Conclusion
The Suzuki-Miyaura reaction is a powerful tool for the synthesis of 5-aryl-2-aminoindoles. By carefully controlling the reaction parameters—specifically the choice of catalyst, the stoichiometry of the base, and the maintenance of an inert atmosphere—the challenges associated with the this compound substrate can be effectively overcome. This protocol provides a validated and reliable method for accessing a wide range of valuable compounds for drug discovery and chemical biology.
References
-
Title: Pd-catalyzed C–H bond activation of Indoles for Suzuki reactionSource: Indian Academy of SciencesURL: [Link]
-
Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl IndazolesSource: MDPIURL: [Link]
-
Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling ReactionSource: ResearchGateURL: [Link]
-
Title: Suzuki reactionSource: WikipediaURL: [Link]
-
Title: Recent Advances in the development of Suzuki Miyaura Coupling ReactionsSource: Worldwide Journal of Multidisciplinary Research and DevelopmentURL: [Link]
-
Title: Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advancesSource: ResearchGateURL: [Link]
-
Title: Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid SupportSource: National Institutes of Health (NIH)URL: [Link]
-
Title: Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.Source: ResearchGateURL: [Link]
-
Title: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling ReactionsSource: ACS PublicationsURL: [Link]
-
Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling ReactionSource: Semantic ScholarURL: [Link]
-
Title: Suzuki CouplingSource: Organic Chemistry PortalURL: [Link]
-
Title: The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling ReactionsSource: MDPIURL: [Link]
-
Title: The Suzuki ReactionSource: Andrew G. Myers Research Group, Harvard UniversityURL: [Link]
-
Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic estersSource: National Institutes of Health (NIH)URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Note: Regioselective N1-Alkylation of 2-Amino-5-bromo-1H-indole Hydrochloride
Executive Summary & Chemical Logic
This technical note details the experimental procedure for the regioselective N1-alkylation of 2-Amino-5-bromo-1H-indole hydrochloride . This substrate presents a unique synthetic challenge due to the presence of three competing factors:
-
Tautomeric Equilibrium: The 2-aminoindole moiety exists in equilibrium with its 2-iminoindoline tautomer, complicating nucleophilic attack vectors.
-
Bidentate Nucleophilicity: Competition exists between the indole nitrogen (N1) and the exocyclic amine (N-exo).
-
Oxidative Instability: The free base of 2-aminoindole is prone to oxidative dimerization (forming indigo-like dyes) upon exposure to air.
The Strategy: To achieve selective N1-alkylation, we utilize the Indolide Anion Mechanism . By using a strong base (NaH) in a polar aprotic solvent (DMF), we irreversibly deprotonate the N1 position (pKa ~16). The resulting delocalized anion is the softest and most reactive nucleophile in the system, driving alkylation at N1 over the harder exocyclic amine, provided the reaction temperature is controlled.
Reaction Scheme & Tautomerism
The following diagram illustrates the critical deprotonation pathway required to lock the indole tautomer for N1 attack.
Figure 1: Stepwise activation of the hydrochloride salt to the reactive indolide anion.
Pre-Reaction Considerations
Stability & Handling
The hydrochloride salt is stable, but once neutralized, the free base is highly sensitive to oxidation.
-
Atmosphere: All reactions must be performed under a positive pressure of dry Argon or Nitrogen.
-
Solvents: DMF must be anhydrous (<50 ppm H₂O) and degassed to prevent quenching of the anion or oxidative side reactions.
-
Light: Protect the reaction vessel from direct light to minimize radical bromination side reactions.
Reagent Stoichiometry Table
Unlike standard indole alkylations, the HCl salt requires an extra equivalent of base.
| Component | Role | Equivalents (Eq) | Notes |
| Substrate | Starting Material | 1.0 | 2-Amino-5-bromo-1H-indole HCl |
| NaH (60%) | Base | 2.2 - 2.5 | 1.0 eq for HCl neutralization; 1.0+ eq for deprotonation. |
| Electrophile | Alkylating Agent | 1.1 - 1.2 | Slight excess to ensure completion.[1] |
| TBAI | Additive | 0.05 (Optional) | Tetrabutylammonium iodide; accelerates sluggish alkyl halides. |
Experimental Protocol: Anionic N1-Alkylation (NaH Method)
This is the preferred method for primary alkyl halides (e.g., MeI, BnBr, Allyl-Br).
Materials
-
Flask: 3-neck round bottom flask (oven-dried).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide).[1]
-
Base: Sodium Hydride (60% dispersion in mineral oil).[1]
-
Quench: Sat. NH₄Cl solution.
Step-by-Step Procedure
1. Apparatus Setup
-
Flame-dry the glassware under vacuum and backfill with Argon (x3).
-
Equip the flask with a magnetic stir bar, a rubber septum, and a temperature probe.
2. Solubilization & Neutralization (0 °C)
-
Add 2-Amino-5-bromo-1H-indole HCl (1.0 eq) to the flask.
-
Add anhydrous DMF (0.1 M concentration) via syringe. Stir until the salt is suspended.
-
Note: The salt may not fully dissolve immediately; this is normal.
3. Deprotonation (Critical Step)
-
Cool the suspension to 0 °C using an ice bath.[1]
-
Add NaH (2.5 eq) portion-wise over 15 minutes.
-
Observation: Vigorous evolution of hydrogen gas will occur. The solution will likely turn dark (red/brown) as the indolide anion forms.
-
-
Allow the mixture to warm to Room Temperature (RT) and stir for 30–45 minutes.
-
Checkpoint: The solution should become homogenous as the anion is formed.
-
4. Alkylation
-
Cool the mixture back to 0 °C .
-
Add the Alkyl Halide (1.2 eq) dropwise via syringe.
-
Tip: If the electrophile is solid, dissolve it in minimal DMF before addition.
-
-
Stir at 0 °C for 15 minutes, then warm to RT.
-
Monitor by TLC or LC-MS. Reaction time is typically 1–4 hours .
5. Work-up
-
Cool to 0 °C. Quench carefully with saturated NH₄Cl (dropwise initially to kill excess NaH).
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Wash the organic layer with water (x3) to remove DMF, then Brine (x1).
-
Dry over Na₂SO₄, filter, and concentrate.[1]
6. Purification
-
Purify via flash column chromatography.
-
Eluent: Typically Hexanes/EtOAc (gradient).[1] N-alkylated 2-aminoindoles are often more polar than simple indoles due to the amine.
Alternative Protocol: Phase Transfer Catalysis (Mild Conditions)
Use this method if the substrate is sensitive to strong bases or if the electrophile is highly reactive (e.g., Benzyl bromide).
Workflow:
-
Solvent System: Toluene (Organic) and 50% NaOH (Aqueous) or solid KOH in MeCN.
-
Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%).
-
Procedure:
-
Mix Substrate (1.0 eq) in Toluene.
-
Add TBAB (0.05 eq) and 50% NaOH (5.0 eq).
-
Add Alkyl Halide (1.2 eq) at RT.
-
Stir vigorously (high RPM required for effective phase transfer).
-
Heat to 40–60 °C if necessary.
-
Quality Control & Characterization
Distinguishing N1-alkylation from N-exo-alkylation is critical.
| Feature | N1-Alkylated Product (Desired) | N-exo-Alkylated Product (Undesired) |
| 1H NMR (Aromatic) | Indole protons (H4, H6, H7) show typical splitting. | Symmetry may be disrupted; shifts differ significantly. |
| 1H NMR (Alkyl) | N-CH₂ signal often appears at 3.8 – 4.2 ppm . | N-CH₂ signal often appears upfield at 3.0 – 3.5 ppm (amine-like). |
| 13C NMR | N1-Carbon often ~45-50 ppm . | N-exo-Carbon often ~40-45 ppm . |
| HMBC | Strong correlation between Alkyl protons and C2/C7a . | Correlation between Alkyl protons and C2 only . |
Troubleshooting Guide
Issue: Low Yield / Recovery
-
Cause: Oxidative dimerization of the free base before alkylation.
-
Fix: Ensure rigorous degassing of DMF. Minimize the time between base addition and electrophile addition.
Issue: C3-Alkylation (Carbon attack)
-
Cause: Reaction temperature too high or "Soft" electrophile used without solvent control.
-
Fix: Keep reaction at 0 °C during electrophile addition. Use the NaH method (hard anion) rather than weak bases.
Issue: N-exo Alkylation (Alkylation on amine)
-
Cause: Incomplete deprotonation of the indole NH.
-
Fix: Ensure NaH is fresh and used in excess (2.5 eq total). The Indole N-H is more acidic (pKa ~16) than the amine (pKa ~35 for neutral amine N-H), so thermodynamic control favors N1.
References
- Indole Acidity & Alkylation: Sundberg, R. J. Indoles; Best Synthetic Methods; Academic Press: London, 1996.
-
N-Alkylation Protocols: Cee, V. J., et al. "Discovery of AMG 510." ACS Medicinal Chemistry Letters, 2019, 10(10), 1302–1308. Link (Demonstrates NaH/DMF alkylation on functionalized indoles).
-
2-Aminoindole Instability: Hibino, S., & Choshi, T. "Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit." Natural Product Reports, 2002, 19, 148-180. Link (Discusses tautomerism and oxidation issues).
-
Phase Transfer Methods: Bogdal, D. "N-Alkylation of imides and amides under phase-transfer catalytic conditions." Molecules, 1999, 4, 333-338. Link (Analogous mild alkylation techniques).
Sources
Application Note: The Strategic Use of 2-Amino-5-bromo-1H-indole hydrochloride in Fragment-Based Drug Discovery
Introduction: A Paradigm Shift in Lead Generation
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful, intelligent, and efficient strategy for identifying novel chemical starting points for drug development.[1][2] In contrast to traditional high-throughput screening (HTS), which surveys vast libraries of complex molecules for high-affinity binders, FBDD employs a more nuanced approach. It begins by screening small, low-molecular-weight compounds (typically <300 Da), or "fragments," that exhibit weak but highly efficient binding to a biological target.[1][3][4] These initial, low-affinity interactions provide superior starting points for rational, structure-guided optimization into potent and selective lead compounds, often uncovering novel chemical scaffolds and accessing previously "undruggable" targets.[1][5]
At the heart of a successful FBDD campaign is the quality of the fragment library.[5] This guide focuses on a particularly valuable fragment, 2-Amino-5-bromo-1H-indole hydrochloride , and delineates its application within a robust FBDD workflow.
The Privileged Nature of the Indole Scaffold
The indole nucleus is recognized in medicinal chemistry as a "privileged scaffold".[6][7][8] This designation stems from its recurring presence in a multitude of natural products, endogenous biomolecules (e.g., serotonin, melatonin), and FDA-approved drugs.[6][8][9] Its remarkable versatility arises from its unique physicochemical properties, including a bicyclic aromatic structure capable of participating in various non-covalent interactions (π-stacking, hydrogen bonding, hydrophobic interactions) and its structural similarity to the amino acid tryptophan.[8] This allows indole-based molecules to bind to a wide array of biological targets, including kinases, G-protein coupled receptors, and bromodomains, making them ideal starting points for drug discovery across diverse therapeutic areas like oncology, neurodegenerative disorders, and infectious diseases.[6][7][9][10]
Fragment Profile: this compound
This compound is an exemplary fragment for FBDD, strategically designed to maximize the potential for meaningful biological interactions and subsequent chemical elaboration. Its utility can be understood by dissecting its key structural features.
| Property | Estimated Value | Conformance to "Rule of Three" (Ro3) | Significance in FBDD |
| Molecular Weight | ~233.5 g/mol (as HCl salt) | Yes (<300 Da) | Low complexity increases the probability of high-quality, efficient binding interactions.[11] |
| cLogP | ~2.5-3.0 | Yes (<3) | Moderate lipophilicity balances aqueous solubility with the ability to engage hydrophobic pockets.[12] |
| H-Bond Donors | 3 (amine, indole N-H) | Yes (≤3) | Provides multiple opportunities for directional interactions with the protein target. |
| H-Bond Acceptors | 1 (indole N) | Yes (≤3) | Complements the donor capacity to form robust hydrogen bond networks. |
| Rotatable Bonds | 0 | Yes (<3) | Low conformational entropy penalty upon binding, leading to higher ligand efficiency. |
Strategic Features:
-
The Indole Core: Serves as the primary binding anchor (pharmacophore), capable of forming key interactions within a target's binding site.
-
The 2-Amino Group: This primary amine is a critical growth vector . It provides a synthetically tractable handle for chemists to elaborate upon the fragment, "growing" it into adjacent pockets of the binding site to gain potency and selectivity.[5]
-
The 5-Bromo Substituent: The bromine atom is not merely a placeholder. Halogens, particularly bromine, can significantly enhance binding affinity through the formation of halogen bonds —a favorable non-covalent interaction with electron-dense atoms like oxygen or sulfur in the protein backbone or side chains.[13][14][15] This "heavy atom" can also serve as a useful probe in X-ray crystallography for unambiguous determination of the fragment's binding pose.[14] Furthermore, halogenation can favorably modulate metabolic stability and cell permeability.[13][16]
The FBDD Workflow: From Fragment to Lead
A typical FBDD campaign is an iterative process involving cycles of screening, validation, and structure-guided design.[3] this compound is ideally suited for deployment at the very beginning of this workflow.
Caption: High-level FBDD workflow from screening to lead generation.
Detailed Application Protocols
The following protocols describe standard methodologies for screening and validating fragments like this compound.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragment libraries due to its high throughput and low protein consumption.[17][18][19] It measures changes in refractive index caused by fragment binding to a target protein immobilized on a sensor chip.[17][20]
Objective: To identify fragments that bind to the target protein and provide an initial estimate of their binding affinity.
Methodology:
-
Protein Immobilization:
-
Covalently immobilize the purified target protein onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a moderate immobilization level (e.g., 8,000-12,000 Response Units, RU) to ensure sufficient signal without mass transport limitations.
-
A reference flow cell should be prepared similarly but without the protein (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index effects.[19]
-
-
Fragment Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a dilution series in the running buffer (e.g., HBS-EP+) to achieve the desired screening concentrations (typically 100-500 µM for fragments). Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%) to minimize solvent effects.[21]
-
-
Binding Analysis:
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response (in RU) in real-time. A typical injection cycle includes a short association phase followed by a dissociation phase where only running buffer flows.
-
After each cycle, regenerate the sensor surface with a mild buffer (e.g., a low pH glycine solution or a high salt concentration) to remove the bound fragment.
-
-
Data Analysis & Hit Triage:
-
Subtract the reference channel signal from the active channel signal.
-
A fragment is considered a primary hit if it produces a concentration-dependent binding response significantly above the noise level (e.g., >5-10 RU).[18]
-
Calculate the Ligand Efficiency (LE) for each hit to prioritize fragments that form high-quality interactions relative to their size.[18][21]
-
Caption: Workflow for a primary fragment screen using SPR.
Protocol 2: Hit Validation by Saturation Transfer Difference (STD) NMR
STD-NMR is a powerful ligand-observed NMR technique used to confirm direct binding of a fragment to a protein in solution. It is an excellent orthogonal method to validate hits from primary screens like SPR.
Objective: To confirm that a fragment hit binds to the target protein in solution and to identify which parts of the fragment are in closest proximity to the protein surface (epitope mapping).
Principle: The protein is selectively irradiated with radiofrequency pulses. This saturation is transferred via spin diffusion to any bound ligands. When the ligand dissociates, it carries this "memory" of saturation, leading to a detectable decrease in its NMR signal intensity. By subtracting a spectrum with on-resonance irradiation (saturating the protein) from one with off-resonance irradiation, only the signals of binding ligands remain.
Caption: Principle of Saturation Transfer Difference (STD) NMR.
Methodology:
-
Sample Preparation:
-
Prepare two samples in a suitable deuterated buffer (e.g., PBS in D₂O).
-
Sample A (Test): Target protein (10-50 µM) + Fragment (e.g., 1 mM, a 20-100 fold excess).
-
Sample B (Control): Fragment only (1 mM).
-
-
NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum of Sample B to confirm fragment integrity and resonance assignments.
-
For Sample A, acquire two interleaved spectra:
-
On-resonance spectrum: Selectively saturate a region where only protein signals appear (e.g., -0.5 to 0.5 ppm).
-
Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a reference.
-
-
Use a saturation time of ~2 seconds.
-
-
Data Processing and Analysis:
-
Process both spectra identically.
-
Generate the difference spectrum (STD spectrum) by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
Signals that appear in the STD spectrum belong to the binding fragment. Non-binding compounds will be absent.
-
The relative intensity of signals in the STD spectrum provides epitope information: protons with the largest STD effect are in closest contact with the protein. For 2-Amino-5-bromo-1H-indole, this can reveal whether the aromatic core or another part of the molecule is driving the interaction.
-
Protocol 3: Structural Characterization by X-ray Crystallography
Crystallography provides the highest resolution data on how a fragment binds, offering a definitive structural blueprint for optimization.[11]
Objective: To determine the three-dimensional structure of the protein-fragment complex at atomic resolution.
Methodology:
-
Protein Crystallization:
-
Obtain high-quality, diffraction-grade crystals of the target protein. This often requires extensive screening of crystallization conditions.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer existing apo-protein crystals into a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period (minutes to hours). This is the most common method.
-
Co-crystallization: Set up crystallization screens with the protein already pre-incubated with the fragment. This is used if soaking damages the crystals.
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the crystal and flash-cool it in liquid nitrogen.
-
Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect a full dataset of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine unit cell parameters and reflection intensities.
-
Solve the structure using molecular replacement if a model of the protein exists.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment. The high electron density of the bromine atom in 2-Amino-5-bromo-1H-indole can be particularly helpful for unambiguous placement.
-
Refine the model of the protein-fragment complex until it fits the data well, providing precise details of all binding interactions (H-bonds, halogen bonds, hydrophobic contacts).
-
From Hit to Lead: Rational Optimization
The structural information from X-ray crystallography is the catalyst for the hit-to-lead phase. Medicinal chemists use this information to elaborate the initial fragment hit.[2]
Caption: Optimization strategies to evolve a fragment hit into a lead compound.
-
Fragment Growing: Using the co-crystal structure, chemists can see unoccupied pockets adjacent to the bound fragment. The 2-amino group of our example fragment is an ideal vector to synthesize new analogues that extend into these pockets, forming new, potency-enhancing interactions.[5][12]
-
Fragment Linking/Merging: If a second fragment is found to bind in a nearby pocket, the two can be linked together or merged into a single, more potent molecule that captures the binding energy of both.[12]
Conclusion
This compound is not merely a chemical reagent but a strategically designed tool for modern drug discovery. Its adherence to the "Rule of Three," the privileged nature of its indole scaffold, and the inclusion of synthetically tractable and interaction-enhancing functional groups make it an exceptionally valuable starting point for FBDD campaigns. By employing a systematic workflow of sensitive biophysical screening, orthogonal validation, and structure-based design, researchers can leverage this and similar fragments to efficiently discover novel, high-quality lead compounds for a wide range of challenging biological targets.
References
-
Selvita. (n.d.). Fragment-Based Drug Discovery. Retrieved February 24, 2026, from [Link]
- MYSZKA, D. G., et al. (2007). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 104(48), 18931-18936.
-
MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved February 24, 2026, from [Link]
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Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Retrieved February 24, 2026, from [Link]
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MDPI. (2025, September 28). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. Retrieved February 24, 2026, from [Link]
-
BioDuro. (2025, September 30). Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. Retrieved February 24, 2026, from [Link]
-
MDPI. (2025, August 4). Indole: A Potent Scaffold with Versatile Pharmacological Activities. Retrieved February 24, 2026, from [Link]
-
Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved February 24, 2026, from [Link]
- Nowak, K., & Ratajczak, T. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(4), e888.
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PubMed. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Retrieved February 24, 2026, from [Link]
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ResearchGate. (2025, December 18). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved February 24, 2026, from [Link]
-
Semantic Scholar. (2024, September 30). Introducing bromine in the molecular structure as a good strategy to the drug design. Retrieved February 24, 2026, from [Link]
-
PubMed. (2026, January 7). Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions. Retrieved February 24, 2026, from [Link]
-
Journal of Medical Science. (2024, September 30). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved February 24, 2026, from [Link]
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Concept Life Sciences. (n.d.). Fragment-Based Drug Discovery (FBDD) Services. Retrieved February 24, 2026, from [Link]
-
BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. Retrieved February 24, 2026, from [Link]
-
Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Retrieved February 24, 2026, from [Link]
-
CrystalsFirst. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved February 24, 2026, from [Link]
-
PubMed. (n.d.). Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. Retrieved February 24, 2026, from [Link]
-
Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved February 24, 2026, from [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved February 24, 2026, from [Link]
-
National Center for Biotechnology Information. (2012, October 8). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Retrieved February 24, 2026, from [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved February 24, 2026, from [Link]
-
SpringerLink. (n.d.). Saturation Transfer Difference NMR Spectroscopy for Identifying Ligand Epitopes and Binding Specificities. Retrieved February 24, 2026, from [Link]
-
Glycopedia. (n.d.). Saturation Transfer Difference Spectroscopy (STD). Retrieved February 24, 2026, from [Link]
-
Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Retrieved February 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. Retrieved February 24, 2026, from [Link]
-
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved February 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved February 24, 2026, from [Link]
-
National Center for Biotechnology Information. (2010, February 4). Fragment Screening by Surface Plasmon Resonance. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding | Request PDF. Retrieved February 24, 2026, from [Link]
-
PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved February 24, 2026, from [Link]
-
CrystalsFirst. (2022, November 16). Fragment HIT Identification in FBDD. Retrieved February 24, 2026, from [Link]
-
ACS Medicinal Chemistry Letters. (2021, March 13). Fragment Screening by Surface Plasmon Resonance. Retrieved February 24, 2026, from [Link]
-
Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Retrieved February 24, 2026, from [Link]
-
Frontiers. (2020, August 4). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2025, August 5). Fragment-based drug discovery and its application to challenging drug targets. Retrieved February 24, 2026, from [Link]
-
Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology. Retrieved February 24, 2026, from [Link]
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Application Notes & Protocols: The Strategic Use of 2-Amino-5-bromo-1H-indole Hydrochloride in the Synthesis of Bioactive Compounds
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1] Within this privileged class of heterocycles, 2-Amino-5-bromo-1H-indole hydrochloride emerges as a uniquely versatile and powerful building block for drug discovery. The strategic placement of the 2-amino group and the 5-bromo substituent provides orthogonal chemical handles for sophisticated molecular elaboration. The bromine atom at the C5 position is particularly valuable, serving as a key functional group for palladium-catalyzed cross-coupling reactions, which allows for the introduction of a wide array of molecular fragments.[2][3] This guide provides an in-depth exploration of the chemical reactivity of this compound and delivers detailed, field-proven protocols for its application in the synthesis of potent bioactive compounds, with a particular focus on the development of protein kinase inhibitors.
Introduction: Why 2-Amino-5-bromo-1H-indole?
The indole ring system is often referred to as a "privileged scaffold" because its structure is frequently found in compounds that exhibit high affinity for a diverse range of biological targets.[1] The 2-amino-5-bromo-1H-indole scaffold offers three primary points of diversification:
-
The C5-Bromine Atom: This is the most versatile position for modification via modern cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig, Sonogashira reactions), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[2][3]
-
The C2-Amino Group: This nucleophilic group can be acylated, alkylated, or incorporated into larger heterocyclic systems, providing a direct vector for modulating solubility, hydrogen bonding capacity, and target engagement.
-
The N1-Indole Nitrogen: The indole nitrogen can be alkylated or protected, which can significantly influence the molecule's electronic properties and metabolic stability.
This combination of reactive sites allows researchers to systematically explore the chemical space around the indole core to optimize pharmacodynamic and pharmacokinetic properties. The hydrochloride salt form ensures improved stability and handling of the otherwise reactive free amine.
Caption: Synthetic versatility of 2-Amino-5-bromo-1H-indole.
Core Synthetic Methodologies and Protocols
The true power of this building block is realized through its application in robust and scalable chemical reactions. The following sections detail protocols for key transformations.
Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the introduction of various amine functionalities at the C5 position.[4][5] This is particularly useful for synthesizing compounds that target the ATP-binding pocket of kinases, where an external amine can form critical hydrogen bonds.
Protocol: Synthesis of 2-Amino-5-(morpholino)-1H-indole
-
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas supply
-
Schlenk tube or microwave reaction vial
-
-
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), cesium carbonate (2.5 mmol, to both neutralize the hydrochloride and serve as the reaction base), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).
-
Seal the tube, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous dioxane (5 mL) followed by morpholine (1.2 mmol) via syringe.
-
Seal the tube tightly and heat the mixture in an oil bath at 100-110 °C for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2-Amino-5-(morpholino)-1H-indole.
-
-
Causality Behind Choices:
-
Catalyst/Ligand: The Pd(OAc)₂/Xantphos system is highly effective for C-N coupling.[5] Xantphos is a bulky, electron-rich biaryl phosphine ligand with a large "bite angle" that facilitates the crucial reductive elimination step of the catalytic cycle, leading to higher yields.
-
Base: Cesium carbonate (Cs₂CO₃) is a strong, yet non-nucleophilic base that is highly effective in Buchwald-Hartwig reactions. Its solubility in organic solvents is low, but it provides a high-surface-area solid base for the reaction to proceed.[5]
-
Solvent: Dioxane is a high-boiling point, polar aprotic solvent that effectively dissolves the organic reagents and facilitates the high temperatures required for the reaction.
-
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for forming C(sp²)-C(sp²) bonds.[6] It allows for the attachment of aryl or heteroaryl groups to the C5 position of the indole, a common strategy in the design of kinase inhibitors that mimic the adenine region of ATP.[1]
Protocol: Synthesis of 2-Amino-5-(pyridin-3-yl)-1H-indole
-
Materials:
-
This compound
-
3-Pyridinylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Solvent mixture: 1,2-Dimethoxyethane (DME) and Water (4:1)
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and 3-pyridinylboronic acid (1.2 mmol) in the DME/Water solvent mixture (10 mL).
-
Add sodium carbonate (3.0 mmol). Note: This will neutralize the hydrochloride and act as the reaction base.
-
Bubble argon gas through the solution for 15 minutes to degas the solvent.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.
-
Heat the reaction mixture to reflux (approx. 85 °C) for 6-12 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL).
-
Wash the organic layer with water (15 mL) and brine (15 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to obtain the pure product.
-
-
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, air-stable Pd(0) source that is highly effective for a wide range of Suzuki couplings.
-
Base/Solvent: An aqueous base like Na₂CO₃ is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium. The mixed DME/water solvent system ensures that both the organic and inorganic reagents are sufficiently soluble.
-
Synthesis of Fused Heterocycles: Pyrimido[5,4-b]indoles
The 2-amino group is a perfect handle for constructing fused ring systems. For instance, a reaction with guanidine can lead to the formation of 2,4-diaminopyrimido[5,4-b]indoles, which are potent inhibitors of various kinases.[7]
Protocol: One-Step Synthesis of a 7-Bromo-2,4-diamino-5H-pyrimido[5,4-b]indole Derivative (This protocol is adapted from related syntheses and illustrates the potential of the 2-amino group)
-
Materials:
-
A suitable 5-bromoindole-2-carbaldehyde (synthesized from 2-amino-5-bromoindole via a Sandmeyer-type reaction followed by reduction and formylation, a multi-step process not detailed here).
-
Guanidine hydrochloride
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a sealed tube, combine the 5-bromoindole-2-carbaldehyde (1.0 mmol), guanidine hydrochloride (2.0 mmol), CuI (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.5 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMSO (4 mL).
-
Seal the tube and heat to 120-140 °C for 24 hours.
-
Cool the reaction mixture, pour it into ice water, and stir.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Purify by recrystallization or column chromatography to yield the fused heterocyclic product.
-
Application Focus: Targeting Protein Kinases
Protein kinases are critical enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[8] The 2-amino-5-substituted indole scaffold is a "hinge-binding" motif found in many potent kinase inhibitors.[1] The 2-amino group often forms key hydrogen bonds with the "hinge region" of the kinase ATP-binding site, while the C5-substituent explores a deeper hydrophobic pocket, conferring potency and selectivity.
Caption: Inhibition of a Receptor Tyrosine Kinase pathway.
Table 1: Biological Activity of Indole-Based Kinase Inhibitors (Data is representative and compiled from various sources on indole-based inhibitors to illustrate potential activity)
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 5-Aryl-indeno[1,2-b]indoles | CK2 | 170 | [9] |
| 5-Amino-indirubin derivatives | CDK1/cyclin B | 100 | [10] |
| 5-Substituted Indolin-2-ones | VEGF (Flk-1) RTK | <1000 | [11] |
| 5-Bromoindole Carbothioamides | EGFR | 1026 | [12][13] |
Safety and Handling
-
This compound: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust.
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation and skin contact.
-
Reagents: Solvents like dioxane and reagents like morpholine have specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Pressurized Reactions: Reactions in sealed tubes or microwave vials can build up pressure. Use a blast shield and ensure the vessel is not filled more than one-third of its volume.
Conclusion
This compound is a high-value starting material for the synthesis of complex and biologically active molecules. Its utility is primarily driven by the ability to perform selective and high-yielding palladium-catalyzed cross-coupling reactions at the C5-bromo position, complemented by the reactivity of the C2-amino group for building fused heterocyclic systems or introducing key pharmacophoric features. The protocols and strategies outlined in this guide provide a robust framework for researchers in drug discovery to leverage this powerful scaffold in the development of novel therapeutics, particularly in the highly competitive field of kinase inhibitor design.
References
-
Zanin, J., et al. (2015). Synthesis, Biological Evaluation and Molecular Modeling of Substituted Indeno[1,2-b]indoles as Inhibitors of Human Protein Kinase CK2. MDPI. Available at: [Link]
-
Ferandin, Y., et al. (2009). Synthesis and Kinase Inhibitory Activity of Novel Substituted Indigoids. PubMed. Available at: [Link]
-
Olgen, S., et al. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]
-
Beauchard, A., et al. (2006). Synthesis of novel 5-substituted indirubins as protein kinases inhibitors. PubMed. Available at: [Link]
-
Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. Available at: [Link]
-
Gan, W., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]
-
Reddy, T., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Magano, J. (2015). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Biswas, K., et al. (2014). One-Step Synthesis of 2-Amino-5H-pyrimido[5,4-b]indoles, Substituted 2-(1,3,5-Triazin-2-yl) -1H-indoles, and 1,3,5-Triazines from Aldehydes. ResearchGate. Available at: [https://www.researchgate.net/publication/262706341_ChemInform_Abstract_One-Step_Synthesis_of_2-Amino-5H-pyrimido54-b]indoles_Substituted_2-135-Triazin-2-yl--1H-indoles_and_135-Triazines_from_Aldehydes]([Link])
-
Ciobanu, A., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link]
-
Werz, O., et al. (2006). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. PubMed. Available at: [Link]
-
PharmaCompass. (n.d.). 5-Bromoindole. PharmaCompass.com. Available at: [Link]
-
Sundberg, R. (1996). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available at: [Link]
- Google Patents. (2012). Method for preparing 5-bromoindole. Google Patents.
-
Abdel-Maksoud, M., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Available at: [Link]
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- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
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- 10. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - Olgen - Current Medicinal Chemistry [edgccjournal.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-5-bromo-1H-indole Hydrochloride
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 2-Amino-5-bromo-1H-indole hydrochloride. This document offers practical, field-proven insights and detailed protocols to address common challenges encountered during the purification of this important synthetic intermediate.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various pharmaceutically active compounds.[1] The purity of this intermediate is critical, as impurities can be carried through subsequent synthetic steps, potentially leading to the formation of undesired byproducts and complicating the purification of the final active pharmaceutical ingredient (API).[2]
Common challenges in the purification of this compound stem from:
-
Potential for Oxidation: The electron-rich indole ring and the primary amino group are susceptible to oxidation, which can lead to the formation of colored impurities.[3][4]
-
Presence of Side-Reaction Products: The synthesis of 2-Amino-5-bromo-1H-indole can result in various impurities, including over-brominated species or starting materials.[5][6]
-
Solubility and Stability: The hydrochloride salt form influences its solubility profile, which must be considered when selecting an appropriate purification method.[7][8] The stability of the compound, particularly in solution, is also a key factor.[9][10]
This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the purification of this compound.
Issue 1: The Purified Product is Colored (Yellow, Brown, or Pink)
Potential Causes:
-
Oxidation: Exposure to air and light can cause the formation of colored oxidation byproducts.[3][4]
-
Residual Acid/Base: Incomplete neutralization during workup can leave trace amounts of acid or base, which may catalyze degradation.
-
Thermal Degradation: Excessive heat during solvent removal or drying can lead to decomposition.
Solutions:
-
Inert Atmosphere: Perform purification steps, particularly solvent evaporation and drying, under an inert atmosphere such as nitrogen or argon.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite during workup can help prevent oxidation.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture briefly, then filter through celite to remove the charcoal and adsorbed colored impurities.
-
Temperature Control: Avoid excessive heat. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50°C) for solvent removal.
Issue 2: Poor Recovery After Recrystallization
Potential Causes:
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may have too high or too low of a solvating power for the compound.
-
Premature Crystallization: The solution may be cooling too rapidly, leading to the formation of fine crystals that are difficult to filter and may trap impurities.
-
Incomplete Precipitation: The compound may still have significant solubility in the mother liquor even at low temperatures.
Solutions:
-
Solvent System Optimization: Experiment with different solvent systems. For amine hydrochlorides, polar protic solvents like ethanol, methanol, or isopropanol, often in combination with an anti-solvent like diethyl ether or hexane, can be effective.[11][12]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[13]
-
Maximize Precipitation: After cooling to room temperature, place the crystallization flask in an ice bath or refrigerator for an extended period to maximize the yield of precipitated product.
Issue 3: Product Streaking or Tailing on Silica Gel Column Chromatography
Potential Causes:
-
Strong Interaction with Silica: The basic amino group and the polar nature of the hydrochloride salt can lead to strong, undesirable interactions with the acidic silica gel stationary phase.[14]
-
Inappropriate Eluent Polarity: The eluent may not be polar enough to effectively move the compound down the column, or it may be too polar, causing it to elute too quickly with impurities.
Solutions:
-
Use of a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent. This will "neutralize" the acidic sites on the silica gel and reduce tailing.[14]
-
Amine-Functionalized Silica: For particularly challenging separations, consider using an amine-functionalized silica gel. This stationary phase is designed to minimize interactions with basic compounds.[14][15]
-
Reversed-Phase Chromatography: If normal-phase chromatography is problematic, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol containing a small amount of an acidifier like trifluoroacetic acid (TFA) or formic acid can be an effective alternative.[16]
Issue 4: Presence of Over-Brominated Impurities
Potential Causes:
-
Excess Brominating Agent: Use of an excess of the brominating reagent during synthesis is a common cause of di- and poly-brominated side products.[5]
-
Reaction Conditions: Elevated reaction temperatures or prolonged reaction times can also favor over-bromination.
Solutions:
-
Careful Stoichiometry: Ensure precise control over the stoichiometry of the brominating agent during the synthesis.
-
Chromatographic Separation: Column chromatography is often the most effective method for separating mono- and di-brominated indoles due to their different polarities.
-
Recrystallization: In some cases, careful selection of a recrystallization solvent can allow for the selective crystallization of the desired mono-brominated product, leaving the more soluble di-brominated impurities in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for crude this compound?
A1: Acid-base extraction is an excellent first step to remove neutral and acidic impurities.[17][18][19] Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a dilute aqueous acid (e.g., 1 M HCl) to extract the basic 2-Amino-5-bromo-1H-indole into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) to precipitate the free base, which can be collected by filtration or extracted back into an organic solvent. The hydrochloride salt can then be reformed by treatment with HCl.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to assess purity. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and detecting trace impurities.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or impurities. Mass Spectrometry (MS) will confirm the molecular weight of the compound.
Q3: My compound is an oil after free-basing. How can I handle it?
A3: If the free base of 2-Amino-5-bromo-1H-indole is an oil, it is often easier to purify it as its hydrochloride salt. If you need to handle the free base, you can attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, you can proceed with column chromatography of the oily free base.
Q4: What are some common solvent systems for recrystallizing this compound?
A4: Good starting points for recrystallization include polar protic solvents such as ethanol, methanol, or isopropanol.[11] Often, a mixed solvent system is required. For example, you can dissolve the compound in a minimal amount of hot ethanol and then slowly add a less polar solvent like diethyl ether or ethyl acetate until the solution becomes slightly turbid. Slow cooling should then induce crystallization.
Experimental Protocols
Protocol for Acid-Base Extraction
Objective: To remove neutral and acidic impurities from the crude product.
Materials:
-
Crude this compound
-
Ethyl acetate (or other suitable organic solvent)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH) or Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M HCl. The protonated amine will partition into the aqueous layer.[20]
-
Separate the aqueous layer and set it aside.
-
Wash the organic layer again with 1 M HCl to ensure complete extraction. Combine the aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH or saturated NaHCO₃ solution until the pH is basic (pH 8-9), which should precipitate the free amine.
-
Extract the aqueous layer with fresh ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified free base.
-
To reform the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether or dioxane) dropwise until precipitation is complete. Collect the solid by filtration.
Protocol for Recrystallization
Objective: To further purify the solid product by removing soluble impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixed solvent system)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualization of Purification Workflow
Decision Tree for Purification Strategy
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2012004811A1 - Process for the preparation of 5-substsituted indole derivative - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijssst.info [ijssst.info]
- 6. pharmtech.com [pharmtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. Chemical stability in dosage forms - Clinical GateClinical Gate [clinicalgate.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biotage.com [biotage.com]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 18. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Workup [chem.rochester.edu]
Technical Support Center: Optimizing the Synthesis of 2-Amino-5-bromo-1H-indole Hydrochloride
Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-1H-indole hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. We understand that while the synthesis appears straightforward, achieving high yields consistently can be challenging. This document provides in-depth troubleshooting guides, FAQs, and optimized protocols based on established chemical principles and field-proven insights.
Section 1: Understanding the Synthetic Landscape
The synthesis of 2-aminoindoles, particularly those bearing functional groups like bromine, is a common objective in medicinal chemistry.[1][2] A prevalent and effective strategy involves the reductive cyclization of an appropriately substituted ortho-nitrophenylacetonitrile derivative. This method avoids some of the harsh conditions associated with classical indole syntheses like the Bischler-Möhlau, which often suffer from poor yields and lack of regioselectivity.[3][4]
The general pathway involves a nucleophilic aromatic substitution (SNAr) to create the carbon framework, followed by a reduction of the nitro group which triggers an intramolecular cyclization onto the nitrile group to form the 2-aminoindole core. The final step is the formation of the hydrochloride salt to improve stability and handling.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Problem Area 1: Low or No Product Formation
Q: My reductive cyclization has failed or stalled. TLC analysis shows only the starting 2-(5-bromo-2-nitrophenyl)acetonitrile intermediate. What went wrong?
A: This is a classic issue often traced back to the reduction step. The conversion of the nitro group to an amine is the trigger for the cyclization, so failure here halts the entire process.
-
Cause 1: Inactive Reducing Agent. Metal powders like zinc (Zn) or iron (Fe) can develop an oxide layer on their surface, drastically reducing their reactivity.
-
Solution: Activate the metal powder immediately before use. For zinc powder, this can be done by stirring it briefly in dilute HCl, followed by washing with water, ethanol, and ether, and then drying under vacuum. Ensure you use a significant excess (5-10 equivalents) of the reducing agent to drive the reaction to completion.[5]
-
-
Cause 2: Suboptimal pH or Temperature. The reduction is highly pH-dependent. While acidic conditions are required, excessively harsh acid or temperature can lead to degradation.[6]
-
Solution: If using a metal/acid system (like Zn/HCl or Fe/AcOH), ensure the acid is added portion-wise to control the exotherm. The reaction often requires gentle heating (e.g., 60-100°C) to initiate and sustain, but runaway temperatures should be avoided.[5]
-
-
Cause 3: Poor Solubility. The starting material or intermediates may have poor solubility in the chosen solvent, preventing an efficient reaction.
-
Solution: Solvents like ethanol, acetic acid, or DMF are common. If solubility is an issue, consider a co-solvent system. For instance, if using aqueous HCl, adding ethanol can help solubilize the organic starting material.
-
Problem Area 2: Significant Side Product Formation
Q: I am isolating my product, but the yield is poor due to significant impurities. What are the likely side reactions and how can they be minimized?
A: 2-Aminoindoles are electron-rich and notoriously unstable, making them prone to side reactions, especially under oxidative or harsh acidic conditions.[7]
-
Cause 1: Oxidative Dimerization/Polymerization. This is the most common fate of unprotected 2-aminoindoles. Exposure to air (oxygen) can cause them to form colored dimers and polymers, leading to the characteristic dark, tarry crude products.
-
Solution: Maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the reaction, workup, and purification. Use solvents that have been degassed by sparging with N2 or by freeze-pump-thaw cycles. Once the reaction is complete, proceed with workup and purification as quickly as possible. The conversion to the hydrochloride salt significantly mitigates this issue by protonating the reactive amine.[8]
-
Caption: Key side reaction (left) and a troubleshooting workflow for low yield (right).
-
Cause 2: Incomplete Reduction. The reduction of a nitro group is a multi-electron process that proceeds through nitroso and hydroxylamine intermediates. If the reaction is incomplete, these species can persist and complicate the purification.
-
Solution: Ensure sufficient equivalents of the reducing agent and allow adequate reaction time. Monitor the reaction by TLC until the starting material is fully consumed.
-
-
Cause 3: Over-bromination or Halogen Scrambling. While less common in this specific synthesis, harsh conditions in the presence of bromide ions could theoretically lead to side reactions.
-
Solution: Adhere to optimized temperature and time profiles. Avoid unnecessarily strong acids where possible.
-
Problem Area 3: Product Isolation and Hydrochloride Salt Formation
Q: My crude free base is an oil that streaks badly on silica gel. How can I purify it effectively before salt formation?
A: The basicity of the 2-amino group causes strong interaction with the acidic silica gel, leading to poor chromatographic performance.
-
Solution 1: Deactivate Silica Gel. Before performing column chromatography, pre-treat the silica gel. This can be done by flushing the packed column with your starting eluent containing 1-2% of a volatile base like triethylamine (Et3N) or ammonia (e.g., a 98:2 mixture of Dichloromethane/Methanol with 0.2% NH4OH). This neutralizes the acidic sites, allowing your basic compound to elute cleanly.[9]
-
Solution 2: Reversed-Phase Chromatography. If available, C18 reversed-phase chromatography is an excellent alternative, as the separation is not based on acid-base interactions. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid.[9]
Q: I'm trying to form the hydrochloride salt, but the product "oils out" instead of precipitating as a solid. How can I get a crystalline product?
A: "Oiling out" is a common problem in salt formation, usually caused by impurities, too rapid a change in polarity, or the formation of a low-melting point salt hydrate.
-
Cause 1: Impurities. Residual solvents or reaction byproducts can act as an "anti-solvent" for crystallization.
-
Solution: Ensure the free base is as pure as possible before attempting salt formation. A product that is >95% pure by NMR or LCMS is ideal.
-
-
Cause 2: Incorrect Solvent or Concentration. The solvent must be one in which the free base is soluble but the hydrochloride salt is insoluble.
-
Solution: Anhydrous solvents are critical to prevent the formation of hygroscopic hydrates. Diethyl ether, ethyl acetate, and isopropanol (IPA) are excellent choices. Start with a reasonably dilute solution of the free base. Add the HCl solution slowly with vigorous stirring. If it begins to oil out, try adding more solvent immediately.
-
-
Cause 3: Rapid Precipitation. Adding the acid too quickly can cause the product to crash out of solution as an amorphous oil rather than forming an ordered crystal lattice.
-
Solution: Add the HCl solution dropwise at 0°C. If an oil forms, sometimes gentle warming can dissolve it, followed by slow cooling to encourage crystallization. Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce precipitation.
-
Section 3: Optimized Methodologies and Data
The following protocols represent best practices for achieving high yields and purity.
Protocol 1: Optimized One-Pot Reductive Cyclization
This protocol is adapted from methodologies described for similar transformations.[5]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-(5-bromo-2-nitrophenyl)acetonitrile derivative (1.0 eq) and ethanol (10-15 mL per mmol of starting material).
-
Reagent Addition: Add zinc powder (10.0 eq, pre-activated) to the suspension.
-
Reaction: Heat the mixture to 50°C. Slowly add concentrated HCl (approx. 5-6 eq) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 65°C. A color change from yellow to a dark solution is typically observed.
-
Monitoring: After the addition is complete, heat the reaction to reflux (approx. 80°C) and stir for 2-4 hours. Monitor the reaction by TLC or LCMS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and filter through a pad of celite to remove excess zinc. Rinse the celite pad with additional ethanol.
-
Basification: Concentrate the filtrate under reduced pressure. To the residue, add water and carefully basify to pH 9-10 with a cold solution of 2M NaOH or NH4OH. Caution: This is often exothermic.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 2-Amino-5-bromo-1H-indole free base, often as a solid or thick oil.
Protocol 2: High-Purity Hydrochloride Salt Formation
-
Preparation: Purify the crude free base from Protocol 1 via column chromatography (using deactivated silica) or recrystallization.
-
Dissolution: Dissolve the purified free base (1.0 eq) in a minimal amount of anhydrous isopropanol or ethyl acetate (20 mL per gram). Filter the solution if any particulates are present.
-
Precipitation: Cool the solution to 0°C in an ice bath. While stirring vigorously, add a solution of 2M HCl in diethyl ether or 4M HCl in dioxane dropwise (1.1 - 1.2 eq).
-
Crystallization: A precipitate should form. Continue stirring at 0°C for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess acid.
-
Drying: Dry the solid under high vacuum for several hours to remove all residual solvents. The result should be a stable, crystalline solid.
Table 1: Influence of Key Parameters on Reaction Outcome
| Parameter | Condition A (Low Yield) | Condition B (High Yield) | Rationale |
| Reducing Agent | Old, unactivated Fe or Zn powder | Fresh, acid-washed Zn powder | Surface oxides on unactivated metals prevent efficient electron transfer, stalling the nitro reduction.[5][6] |
| Atmosphere | Reaction and workup performed in air | Maintained under N2 or Argon | The electron-rich 2-aminoindole product is highly susceptible to air oxidation, which leads to colored polymeric impurities.[7] |
| Salt Formation Solvent | Methanol or Ethanol | Anhydrous Diethyl Ether or Isopropanol | The HCl salt has higher solubility in polar protic solvents like methanol, leading to lower recovery. Anhydrous conditions prevent formation of hygroscopic hydrates.[10] |
| Purification Adsorbent | Standard Silica Gel | Silica Gel flushed with 1% Et3N in eluent | The basic amine product interacts strongly with acidic silanol groups, causing streaking and potential decomposition. A basic modifier neutralizes the silica surface.[9] |
Section 4: Frequently Asked Questions (FAQs)
Q: Why is my final this compound product off-white or tan instead of pure white? A: This almost always indicates the presence of small amounts of oxidized impurities. Even trace exposure of the free base to air before salt formation can generate highly colored byproducts that get trapped in the crystal lattice. Rigorous adherence to an inert atmosphere during workup is key.
Q: Is it necessary to protect the indole N-H before carrying out further reactions? A: It depends on the subsequent chemistry. The indole N-H is acidic (pKa ≈ 17) and can be deprotonated by strong bases. If your next step involves strong bases (like BuLi) or electrophiles that can react at nitrogen (like certain alkylating agents), protection with a group like Tosyl (Ts) or Boc is highly recommended.[11][12] For many coupling reactions (e.g., Suzuki, Buchwald-Hartwig), protection is often beneficial for yield and cleanliness.
Q: My HCl salt appears to be unstable, slowly changing color over time in storage. How can I prevent this? A: This suggests either residual acid is causing slow degradation or the salt is hygroscopic and absorbing atmospheric moisture, which can facilitate decomposition. Ensure the salt is thoroughly washed with an anhydrous solvent (like ether) after filtration and dried under high vacuum to remove all traces of HCl and water. For long-term storage, keep the material in a desiccator under an inert atmosphere.
References
- BenchChem. (n.d.). Optimizing temperature and reaction time for indole synthesis.
- Yudin, A. K., et al. (2001). SYNTHESIS AND PROPERTIES OF 2-AMINO-6-NITROINDOLES. Chemistry of Heterocyclic Compounds, 37(9), 1092-1095.
- Springer. (2001). Synthesis and Properties of 2-Amino-6-nitroindoles. Chemistry of Heterocyclic Compounds, 37(9).
- Wang, X., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Chemtips. (2015). Efficient Pd-Catalyzed Domino Synthesis of 1-Phenyl-1H-indol-2-amine and 5-Amino-indolo[1,2-a]quinazoline Derivatives. Organic & Biomolecular Chemistry, 13, 10122-10126.
- Royal Society of Chemistry. (2020). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides.
- ResearchGate. (n.d.). Bischler–Möhlau indole synthesis | Request PDF.
- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
- Organic Chemistry Portal. (2019). Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides.
- Reddit. (2018).
- Vara, B. A., et al. (2018). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. The Journal of Organic Chemistry, 83(15), 8439-8451.
- Beilstein Archives. (2020).
- Wiley-VCH. (2024). 2-Aminoindoles and 2-Iminoindolines as Viable Precursors of Indole-Fused Nitrogenated Polyheterocycles.
- Fan, X., et al. (2020). Selective Synthesis of 2-Indolyl-3-oxoindolines or 2-(2-Aminophenyl)quinolines through Cu(II)- or Bi(III)-Catalyzed Tunable Dimerizations of 2-Alkynylanilines. Organic Letters, 22(17), 6810-6815.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- ChemistryStudent. (n.d.).
- YouTube. (2022).
- ResearchGate. (2020).
- University of Alberta. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- BenchChem. (n.d.). Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid.
- He, Y., et al. (2018). A PRACTICAL SYNTHESIS OF 2-SUBSTITUTED 5-BROMOINDOLES. HETEROCYCLES, 96(6), 1037-1049.
- ChemicalBook. (n.d.). 2-Amino-5-bromopyridine synthesis.
- Cravotto, G., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3935.
- Werz, O., et al. (2006). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. Journal of Medicinal Chemistry, 49(14), 4235-4245.
- ResearchGate. (n.d.). Scheme 1.
- Google Patents. (2019). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
- Read, M. L., et al. (2022).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). ChemInform Abstract: One-Step Synthesis of 2-Amino-5H-pyrimido[5,4-b]indoles...
- Krasavin, M., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(8), 3568.
- Gabellieri, E., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3505.
- MDPI. (2025).
- Patsnap. (2020).
- ACS Publications. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews.
- Heterocyclic Letters. (2021).
- ChemicalBook. (n.d.). 5-Bromo-1H-indol-3-amine synthesis.
- ResearchGate. (n.d.). (PDF) Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles.
- ACS Publications. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine.
Sources
- 1. ovid.com [ovid.com]
- 2. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
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- 12. pubs.acs.org [pubs.acs.org]
Identifying and removing impurities in 2-Amino-5-bromo-1H-indole hydrochloride.
Technical Support: 2-Amino-5-bromo-1H-indole HCl
Welcome to the Advanced Technical Support Center. This guide addresses the specific stability challenges and purification protocols for 2-Amino-5-bromo-1H-indole hydrochloride . Unlike standard indoles, the 2-amino derivative is an amidine-like system prone to unique degradation pathways involving tautomerization and hydrolysis.
The protocols below are designed to troubleshoot purity issues encountered during synthesis, storage, and analysis.
Section 1: Analytical Troubleshooting (Identification)
Q: My HPLC chromatogram shows a persistent impurity at RRT ~0.9 or ~1.1. What is it?
A: The two most common impurities arising from the degradation of this molecule are 5-Bromooxindole (hydrolysis product) and Oxidative Dimers (air oxidation).
The Hydrolysis Trap: 5-Bromooxindole
-
Cause: 2-Aminoindoles exist in equilibrium with their tautomer, 2-iminoindoline . In the presence of moisture, the imine moiety hydrolyzes to release ammonia, forming the thermodynamically stable 5-bromooxindole (5-bromo-1,3-dihydro-2H-indol-2-one).
-
Identification (NMR):
-
2-Amino-5-bromoindole HCl: No signal at
3.5 ppm (C3 is ). -
5-Bromooxindole: Look for a distinct singlet (2H) around
3.5–3.6 ppm (DMSO- ), corresponding to the methylene protons at the C3 position.
-
-
Identification (IR):
-
Impurity: Strong carbonyl stretch at ~1700–1730 cm⁻¹ (Amide I). The pure aminoindole salt should not show a carbonyl peak.
-
The "Red" Impurity: Oxidative Dimerization
-
Cause: Free-base 2-aminoindoles are electron-rich and sensitive to air. They undergo oxidative coupling at the C3 position to form azo-linkages or indoxyl-like dimers, often resulting in a pink, red, or brown discoloration.
-
Identification: These species are often highly conjugated and will appear as late-eluting, broad peaks on HPLC with significant absorbance in the visible region (>400 nm).
Visualization: Degradation Pathways
The following diagram illustrates how the 2-aminoindole core degrades, helping you identify the source of your impurities.
Figure 1: The degradation logic of 2-aminoindoles. Keeping the molecule protonated (HCl salt) blocks the path to the reactive free base.
Section 2: Purification Protocols
Q: The product is colored (pink/brown) or contains the oxindole impurity. How do I purify it?
WARNING: Do not attempt to purify this compound by standard silica gel chromatography using a basic eluent. Silica gel is slightly acidic, and the necessary basic mobile phase (to free the amine) will accelerate oxidative dimerization on the column.
Protocol A: Recrystallization (Recommended)
This is the most effective method for removing the oxindole impurity and trace colored oxidation products.
-
Solvent System: Ethanol / Diethyl Ether (or Ethanol / Hexane).
-
Principle: The hydrochloride salt is soluble in hot ethanol but insoluble in ether. The oxindole impurity is non-ionic and remains soluble in the organic mother liquor.
Step-by-Step:
-
Dissolution: Place the crude solid in a flask. Add absolute Ethanol (approx. 5–10 mL per gram). Heat to 60–70°C until fully dissolved.
-
Tip: If the solution is dark red/brown, add Activated Charcoal (10% w/w) and stir at 60°C for 15 minutes. Filter hot through Celite to remove the charcoal.
-
-
Precipitation: Allow the filtrate to cool to room temperature. Slowly add Diethyl Ether (or MTBE) until the solution becomes slightly turbid (cloud point).
-
Crystallization: Cool the mixture to 0–4°C (ice bath) for 2–4 hours. Do not freeze rapidly, or impurities will be trapped.[1]
-
Filtration: Filter the off-white/beige crystals under vacuum.
-
Wash: Wash the cake with cold Diethyl Ether (removes residual oxindole).
-
Drying: Dry under high vacuum at 40°C.
Protocol B: Reslurry (For Minor Purity Upgrades)
If the impurity level is low (<5%), a simple reslurry is safer than full recrystallization.
-
Suspend the solid in Ethyl Acetate (the HCl salt is insoluble; the oxindole and organic impurities are soluble).
-
Stir vigorously at room temperature for 30 minutes.
-
Filter and wash with fresh Ethyl Acetate.
-
Dry under vacuum.
Section 3: Recommended Analytical Method (HPLC)
Q: I cannot separate the amine from the oxindole on my HPLC. What conditions should I use?
Standard neutral gradients often cause peak tailing for amine salts. You must use an acidic modifier to suppress the deprotonation of the amine.
Table 1: Recommended HPLC Parameters
| Parameter | Condition | Reason |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm | Stable at low pH; good resolution of polar amines. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA ion-pairs with the amine, improving peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches ionic strength of Phase A. |
| Gradient | 5% B to 95% B over 15 mins | General scouting gradient. |
| Detection | UV at 254 nm (and 280 nm) | 254 nm detects the indole core; 280 nm helps identify oxidation. |
| Flow Rate | 1.0 mL/min | Standard. |
Section 4: Storage & Handling
Q: How do I prevent the impurities from returning?
-
Keep it Acidic: Never store the compound as the free base. The HCl salt is the only stable solid form.
-
Desiccation: The salt is hygroscopic. Moisture absorption leads to hydrolysis (formation of 5-bromooxindole). Store in a desiccator or under inert gas (Argon/Nitrogen).
-
Cold Storage: Store at -20°C. Thermal energy accelerates the tautomerization equilibrium.
Summary Visualization: Purification Workflow
Figure 2: Decision tree for selecting the correct purification method based on impurity type and salt form.
References
-
Synthesis and Cyclization Mechanisms
- Development of one-pot synthesis for 2-aminoindoles via reduction of (2-nitrophenyl)acetonitriles.
-
Source:
-
Oxidation & Stability of Aminoindoles
- Mechanisms of indole oxidation to 2-oxindoles and oxidative dimeriz
-
Source:
-
General Indole Purification
- Recrystallization techniques for indole derivatives using Ethanol/W
-
Source:
-
Analytical Characterization
- NMR and spectral data for 5-bromooxindole (the primary impurity).
-
Source:
Sources
Technical Support Center: Stability & Handling of 2-Amino-5-bromo-1H-indole HCl
Product: 2-Amino-5-bromo-1H-indole hydrochloride CAS: [Relevant CAS if available, otherwise generic classification] Document Type: Technical Guide & Troubleshooting Last Updated: February 24, 2026
Executive Summary: The Instability Paradox
This compound is a valuable but notoriously labile intermediate. While the hydrochloride salt form provides kinetic stability in the solid state by protonating the amine and suppressing tautomerization, this protection is lost immediately upon dissolution.
In solution, the compound is prone to three primary degradation pathways:
-
Auto-oxidation: Rapid conversion to 5-bromoisatin (orange/red) and isatogen derivatives.
-
Oxidative Dimerization: Formation of deeply colored rosindole-like pigments.
-
Hydrolysis/Tautomerization: Equilibrium shift to the reactive 2-iminoindoline form.
Critical Rule: Never store this compound in solution for more than 4 hours, even at 4°C. Always prepare fresh immediately before use.
Mechanistic Insight: Why Does It Degrade?
To troubleshoot effectively, you must understand the underlying chemistry. The instability stems from the electron-rich indole ring and the Amino-Imino Tautomerism .
The Degradation Pathway
In solution, the 2-aminoindole (A) equilibrates with its 2-iminoindoline tautomer (B). The imino form is susceptible to attack by dissolved molecular oxygen at the C3 position, leading to a hydroperoxide intermediate (C) that collapses into 5-bromoisatin (D) or couples to form dimers.
Figure 1: The oxidative degradation cascade of 2-aminoindoles upon exposure to air and neutral pH.
Troubleshooting Guide (Q&A)
Issue 1: Color Change
Q: My clear solution turned pink/red within 20 minutes. Is it still usable? A: Likely No. The pink/red coloration indicates the formation of 5-bromoisatin or oxidative dimers. Even trace amounts of these impurities can act as radical initiators, accelerating further degradation.
-
Diagnosis: Check LCMS for a peak at M+14 or M+16 (oxidation) or M-HCl.
-
Prevention: You likely used non-degassed solvent. Dissolved oxygen is the enemy. See Protocol A below.
Issue 2: Solubility & Precipitation
Q: I dissolved the powder in PBS (pH 7.4), and a white precipitate formed immediately. A: This is a pH incompatibility. You are supplied with the hydrochloride salt. When you add it to a neutral buffer like PBS, the buffer neutralizes the HCl. The molecule reverts to its free base form, which is:
-
Hydrophobic (insoluble in water).
-
Highly unstable (rapidly polymerizes).
-
Solution: Dissolve in anhydrous DMSO first. Only add to aqueous buffer at the exact moment of the experiment.
Issue 3: LCMS Ghost Peaks
Q: My LCMS shows the correct mass, but also a large peak at [M+16] and [2M-2]. A:
-
[M+16]: This is the 3-hydroxy or 2-oxindole derivative (early oxidation).
-
[2M-2]: This is the oxidative dimer (formation of an N=C bond between two units).
-
Root Cause: The sample degraded inside the autosampler. 2-Aminoindoles are not stable in methanol/water mobile phases for long periods.
-
Fix: Inject immediately. Keep the autosampler at 4°C. Use an acidic mobile phase (0.1% Formic acid) to stabilize the salt form.
Validated Protocols
Protocol A: The "Argon Shield" Stock Preparation
Use this method to maximize stability for up to 4 hours.
Materials:
-
Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm)
-
Argon gas line with a glass Pasteur pipette
-
Septum-capped vial
Workflow:
-
Pre-Sparge Solvent: Place the required volume of DMSO in a vial. Insert the pipette and bubble Argon through the liquid for 5 minutes before adding the compound. This removes dissolved oxygen.
-
Weighing: Weigh the 2-Amino-5-bromo-1H-indole HCl quickly. Avoid leaving the solid open to humid air (it is hygroscopic).
-
Dissolution: Add the solid to the sparged DMSO.
-
Headspace Purge: Flush the headspace of the vial with Argon and cap tightly immediately.
-
Storage: Keep on ice/dark. Do not freeze and thaw multiple times.
Protocol B: Handling in Aqueous Media
If you must use it in cell culture or enzymatic assays:
| Parameter | Recommendation | Reason |
| Primary Solvent | DMSO (Anhydrous) | Stabilizes the salt form; prevents hydrolysis. |
| Dilution Factor | 1000x (keep DMSO < 0.1%) | Minimizes solvent toxicity while keeping stock concentrated. |
| Timing | < 15 minutes | The clock starts once it hits water. |
| Buffer pH | pH 6.0 - 6.5 (if possible) | Slightly acidic pH retards the formation of the reactive free base. |
Visual Workflow: Correct Handling
Figure 2: Decision tree for minimizing oxidative degradation during sample preparation.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text describing the tautomeric instability of 2-aminoindoles).
-
Bredenkamp, A., et al. (2015).[1] Synthesis of Isatins through Direct Oxidation of Indoles.[1] Synthesis, 47(13), 1937-1943. Link (Describes the oxidative pathway from indoles to isatins).
-
Sigma-Aldrich. (2025). Safety Data Sheet: Indole Derivatives Storage.Link (General handling for air-sensitive indole salts).
-
Cayman Chemical. (2022).[2] Product Information: Serotonin HCl Stability.[2][3][4][5]Link (Analogous stability data for hydroxy-tryptamine derivatives in solution).
-
Jiang, Z., et al. (2014). Metal-free, iodine-catalyzed synthesis of isatins.[6][7] PubMed. Link (Mechanistic evidence of amino-indole oxidation).
Sources
- 1. Synthesis of Isatins through Direct Oxidation of Indoles with IBX-SO3K/NaI [organic-chemistry.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. peptide.com [peptide.com]
- 6. An efficient route to synthesize isatins by metal-free, iodine-catalyzed sequential C(sp(3))-H oxidation and intramolecular C-N bond formation of 2'-aminoacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Preventing degradation of 2-Amino-5-bromo-1H-indole hydrochloride during storage
Welcome to the dedicated support center for 2-Amino-5-bromo-1H-indole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction to the Stability of this compound
This compound is a valuable building block in synthetic chemistry, particularly in the development of novel therapeutics. However, like many indole derivatives, its stability can be a concern. The indole core is susceptible to oxidation, the 2-amino group can undergo various reactions, and the bromo substituent can influence its reactivity, including its sensitivity to light. Understanding these potential degradation pathways is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a freezer, ideally at -20°C.[1] The container should be tightly sealed to prevent moisture absorption and the ingress of air. It is also advisable to protect the compound from light.[2][3]
Q2: I've noticed the color of my solid this compound has changed from off-white to a yellowish or brownish hue. What does this indicate?
A2: A change in color is a common visual indicator of degradation. This is often due to oxidation of the indole ring or the 2-amino group. Exposure to air, light, or moisture can accelerate this process. If you observe a significant color change, it is recommended to verify the purity of the compound before use.
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used solvents for preparing stock solutions of indole derivatives. For biological applications, preparing a concentrated stock in anhydrous DMSO is a standard practice. This stock can then be diluted into aqueous buffers or cell culture media for the final working concentration.
Q4: How should I store solutions of this compound?
A4: Stock solutions in anhydrous DMSO should be stored at -20°C in tightly sealed, light-protecting containers.[3] It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For aqueous solutions, it is strongly recommended to prepare them fresh for each experiment. If short-term storage is unavoidable, keep them at 2-8°C, protected from light, for no more than 24 hours.
Q5: My aqueous solution of this compound turned colored shortly after preparation. What is the likely cause?
A5: The indole nucleus is generally more susceptible to degradation in aqueous solutions, particularly through oxidation. The presence of dissolved oxygen, trace metal ions, or exposure to light can catalyze this degradation, leading to colored byproducts. The pH of the solution can also play a role.
Q6: Are there any chemical incompatibilities I should be aware of when working with this compound?
A6: Yes, this compound is incompatible with strong oxidizing agents.[1][4][5] Contact with these substances can lead to rapid and extensive degradation. It is also advisable to avoid strong acids, as these can potentially promote side reactions.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Experimental Results
If you are experiencing variability in your experimental outcomes, it could be due to the degradation of your this compound.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent experimental results.
Detailed Steps:
-
Visual Inspection: Examine the solid compound. Any discoloration or change in texture from its initial state is a red flag for degradation.
-
Solution Preparation: Always use freshly prepared solutions for your experiments. If using a stock solution, ensure it has been stored correctly and is within its recommended shelf life.
-
Assess Purity: If degradation is suspected, the purity of the compound should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]
-
Control for Light and Air: Indole derivatives can be sensitive to light.[5][8] Conduct your experiments in a way that minimizes exposure to direct light. Use amber vials for solutions. De-gassing solvents with an inert gas like nitrogen or argon can help to reduce oxidative degradation.
Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
The presence of unexpected peaks in your analytical data is a strong indicator of impurity or degradation.
Potential Degradation Pathways:
The primary degradation pathways for this compound are likely to be oxidation and photodegradation.
Caption: Plausible degradation pathways for 2-Amino-5-bromo-1H-indole.
Plausible Degradation Products:
-
Oxidation Products: The indole ring is electron-rich and susceptible to oxidation. The C2 and C3 positions are particularly reactive. Oxidation can lead to the formation of 2-oxindole derivatives. The 2-amino group can also be oxidized.
-
Photodegradation Products: Exposure to UV or even visible light can lead to the formation of radical species, which can then undergo a variety of reactions, including dimerization or reaction with solvents. Dehalogenation (loss of the bromine atom) is also a possible photodegradation pathway.[8]
Analytical Approach to Identify Degradants:
A systematic approach using LC-MS is highly effective for identifying unknown impurities.
Experimental Protocol: Forced Degradation Study
To understand the stability of your compound under various stress conditions, a forced degradation study can be performed.
-
Prepare a Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution.
-
Thermal Degradation: Heat the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to a UV lamp (e.g., 254 nm).
-
-
Analysis: After a set period (e.g., 24 hours), analyze the stressed samples by HPLC or LC-MS, comparing them to an unstressed control sample. This will help to identify the major degradation products under each condition.
Data Summary and Recommendations
| Parameter | Recommendation | Rationale |
| Solid Storage | -20°C, tightly sealed, protected from light.[1][3] | Minimizes thermal degradation, oxidation, and photodegradation. |
| Solution Storage (DMSO) | -20°C, tightly sealed, protected from light, single-use aliquots.[3] | Prevents degradation in solution and avoids damage from freeze-thaw cycles. |
| Solution Storage (Aqueous) | Prepare fresh for each use. If necessary, store at 2-8°C for <24h, protected from light. | Aqueous solutions are more prone to rapid degradation. |
| Handling | Avoid exposure to strong oxidizing agents and strong acids.[1][4][5] Minimize exposure to light. | Prevents rapid chemical degradation. |
| Solvents | Anhydrous DMSO or DMF for stock solutions. | Good solubility and relatively inert. |
Conclusion
By adhering to the storage and handling guidelines outlined in this technical support center, researchers can significantly mitigate the risk of degradation of this compound. Proactive measures to protect the compound from light, air, and incompatible chemicals, coupled with vigilant monitoring for any signs of degradation, will ensure the integrity of your experiments and the reliability of your results.
References
- Skrydstrup, T., & Youn, S. W. (2020). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides.
- MDPI. (2019, February 15). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 24(4), 696.
-
ResearchGate. Oxidation of indoles to 2-oxindoles. [Link]
- MDPI. (2019, June 27).
- Royal Society of Chemistry. (2020). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides.
- American Chemical Society. (1963). Quinazolines. II. Oxidation of 2-aminoindoles and related compounds. The Journal of Organic Chemistry, 28(8), 2163-2166.
-
ResearchGate. Research on UV Degradation of Indole. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
- Gu, J. D., & Berry, D. F. (1992). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 58(8), 2647–2649.
- American Chemical Society. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(24), 6344–6347.
- Antilla, J. C., & Biscoe, M. R. (2012). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Accounts of Chemical Research, 45(5), 714-726.
- Wirth, D. D., Baertschi, S. W., Johnson, R. A., Maple, S. R., Miller, M. S., Hallenbeck, D. K., & Gregg, S. M. (1998). Maillard reaction of lactose and fluoxetine hydrochloride, a secondary amine. Journal of pharmaceutical sciences, 87(1), 31–39.
- Patel, P. N., & Patel, M. R. (2018). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. International journal of molecular sciences, 19(4), 1163.
- American Chemical Society. (2022).
-
ResearchGate. 2-Amino-5-Bromo-3-Iodoacetophenone and 2-Amino-5-Bromo-3-Iodobenzamide as Synthons for Novel Polycarbo-Substituted Indoles and Their Annulated Derivatives. [Link]
- National Institutes of Health. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous.
-
Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. [Link]
-
Mangalam Drugs & Organics. Impurities. [Link]
- Kim, Y. H., Park, J. H., Kim, J. H., & Lee, K. S. (2017). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological research, 33(3), 249–256.
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Photodegradation of indo-1 and its effect on apparent Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 2-Amino-5-bromo-1H-indole Hydrochloride in Organic Solvents
Welcome to the technical support center for 2-Amino-5-bromo-1H-indole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the common yet challenging issue of its poor solubility in organic solvents. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful use of this compound in your research.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a salt, which significantly influences its solubility profile. The presence of the hydrochloride salt makes the molecule more polar and crystalline, leading to good solubility in aqueous solutions but poor solubility in many common organic solvents. The indole scaffold itself is relatively nonpolar, while the 2-amino group can participate in hydrogen bonding and protonation, further complicating its solubility characteristics.
A critical aspect to consider with 5-bromoindoles is their potential for debromination, a reaction where the bromine atom is replaced by a hydrogen atom. This can be particularly problematic under certain conditions, such as in the presence of bases or palladium catalysts, and is a key consideration when developing solubilization strategies.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my organic solvent?
A1: The primary reason is the high lattice energy of the salt form. As a hydrochloride salt, the compound exists in a crystalline lattice that requires a significant amount of energy to break down. Nonpolar or weakly polar organic solvents do not have sufficient solvating power to overcome this energy barrier.
Q2: I need to run a reaction in a nonpolar solvent. What are my options?
A2: Direct dissolution in a nonpolar solvent is unlikely to be successful. The most effective strategy is to convert the hydrochloride salt to its free base form, 2-Amino-5-bromo-1H-indole. The free base is significantly less polar and will exhibit much greater solubility in a wider range of organic solvents. A detailed protocol for this conversion is provided in the "Experimental Protocols" section.
Q3: I've heard that 5-bromoindoles can be unstable. Is this a concern?
A3: Yes, debromination is a known side reaction for 5-bromoindoles, especially in the presence of palladium catalysts and basic conditions.[1] The 2-amino group, being an electron-donating group, can increase the electron density of the indole ring, potentially making the C-Br bond more susceptible to cleavage under certain reductive conditions. When planning reactions, it is crucial to consider the compatibility of your reagents and conditions with the bromoindole moiety. Protecting the indole nitrogen is a common strategy to mitigate this issue.[2]
Q4: Can I just heat the mixture to get it to dissolve?
A4: Gentle heating can increase the rate of dissolution and the solubility to a certain extent. However, excessive heat should be avoided as it can lead to degradation of the compound. The stability of this compound at elevated temperatures in various solvents is not well-documented, so a cautious approach is recommended. Always monitor for color changes or the appearance of impurities by TLC or LC-MS if you choose to heat the mixture.
Q5: What is the best starting solvent to try for dissolving the hydrochloride salt directly?
A5: If you must use the salt form directly, highly polar aprotic solvents are your best starting point. These include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
Polar protic solvents like methanol and ethanol may also be effective, but solubility will likely be lower than in DMSO or DMF. It is important to note that even in these solvents, achieving high concentrations may be difficult.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This troubleshooting guide will walk you through a logical progression of steps to address the poor solubility of this compound.
dot
Caption: Decision tree for troubleshooting the solubility of this compound.
Issue 1: The hydrochloride salt will not dissolve in my desired organic solvent.
Causality: The high polarity and crystal lattice energy of the salt form prevent dissolution in less polar organic solvents.
Solutions:
-
Small-Scale Solubility Testing (Protocol 1): Before committing a large amount of material, perform a small-scale solubility test to identify a suitable solvent or co-solvent system. This will save time and resources.[3][4][5]
-
Employ Physical Dissolution Aids:
-
Sonication: Use a sonication bath to break up solid aggregates and increase the surface area of the solid in contact with the solvent.
-
Vigorous Stirring: Ensure the mixture is being stirred vigorously to maximize the interaction between the solute and the solvent.
-
Gentle Heating: As mentioned in the FAQs, gentle warming can be effective, but monitor for any signs of degradation.
-
-
Utilize a Co-Solvent System: If the compound is sparingly soluble in your primary solvent, the addition of a small amount of a more polar "co-solvent" can significantly improve solubility.[6] For example, if your reaction is in dichloromethane (DCM), adding a small percentage (e.g., 1-10%) of methanol or DMF can aid in dissolution. Be sure that the co-solvent is compatible with your experimental conditions.
Issue 2: The compound precipitates out of solution when I add other reagents or change the temperature.
Causality: A change in the overall polarity of the solvent system or a decrease in temperature can cause the compound to crash out of a supersaturated solution.
Solutions:
-
Maintain a Consistent Solvent Environment: If possible, dissolve all reagents in the same solvent system before mixing to avoid drastic changes in polarity.
-
Temperature Control: If you used heat to dissolve the compound, maintain that temperature throughout the experiment. If the reaction needs to be run at a lower temperature, it is best to find a solvent system where the compound is soluble at that temperature.
-
Consider a More Solubilizing Solvent System: It may be necessary to switch to a more polar solvent or a co-solvent system with a higher percentage of the more polar component.
Issue 3: I have converted the hydrochloride salt to the free base, but it is an oil or a low-melting solid that is difficult to handle.
Causality: The free base form of many amines does not have a high melting point and may exist as an oil or waxy solid at room temperature.
Solutions:
-
Dissolve Directly: If the free base is an oil, it is often easiest to dissolve it directly in the desired organic solvent without trying to isolate it as a solid. After the aqueous workup to generate the free base, the organic layer containing the free base can be dried and used directly in the next step.
-
Trituration: If the oil is persistent, you can try to induce crystallization by adding a nonpolar solvent in which the free base is insoluble (e.g., hexanes or pentane) and scratching the side of the flask with a glass rod. This process, known as trituration, can sometimes afford a solid.
-
Azeotropic Removal of Water: If you are concerned about residual water in your oily free base, you can dissolve it in a solvent like toluene and remove the solvent under reduced pressure. Toluene forms an azeotrope with water, which helps to remove trace amounts of water.
Experimental Protocols
Protocol 1: Small-Scale Solubility Determination
Objective: To quickly assess the approximate solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Dichloromethane, Tetrahydrofuran)
-
Small vials (e.g., 1-2 mL) with caps
-
Vortex mixer
-
Micro-spatula
Procedure:
-
Weigh approximately 1-2 mg of this compound into a small vial.
-
Add a small, measured volume of the first solvent to be tested (e.g., 100 µL).
-
Cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the vial for any undissolved solid.
-
If the solid has completely dissolved, the solubility is at least at that concentration (e.g., >10-20 mg/mL). You can add more solid to determine the saturation point.
-
If the solid has not dissolved, add another measured volume of the solvent (e.g., another 100 µL) and repeat the vortexing and observation.
-
Continue adding solvent in measured increments until the solid dissolves. This will give you an approximate solubility value.
-
Repeat this process for each solvent of interest.
Data Presentation: Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Notes |
| Polar Aprotic | ||
| DMSO | High | Good starting point for stock solutions. |
| DMF | High | Similar to DMSO, can be difficult to remove. |
| Polar Protic | ||
| Methanol | Moderate | May require sonication or gentle warming. |
| Ethanol | Moderate to Low | Less polar than methanol, may be less effective. |
| Less Polar | ||
| Acetonitrile | Low | May have some solubility, but likely limited. |
| Dichloromethane | Very Low | Unlikely to be effective for the salt. |
| Tetrahydrofuran | Very Low | Unlikely to be effective for the salt. |
| Ethyl Acetate | Insoluble | Not recommended for the salt form. |
| Toluene | Insoluble | Not recommended for the salt form. |
| Hexanes | Insoluble | Not recommended for the salt form. |
Protocol 2: Conversion of this compound to its Free Base
Objective: To prepare the free base of 2-Amino-5-bromo-1H-indole for improved solubility in organic solvents.[7][8][9][10]
Materials:
-
This compound
-
A suitable organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or another mild base (e.g., 1M Na₂CO₃)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound in a minimal amount of deionized water or a mixture of water and a polar organic solvent like methanol to ensure initial dissolution.
-
Transfer the solution to a separatory funnel.
-
Slowly add the saturated aqueous NaHCO₃ solution to the separatory funnel. You will observe effervescence (CO₂ evolution) as the acid is neutralized. Continue adding the base until the effervescence ceases and the aqueous layer is basic (test with pH paper, pH > 8).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by a wash with brine to aid in the removal of water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
The resulting organic solution contains the free base and can be used directly in the next reaction or the solvent can be removed under reduced pressure to yield the free base, which may be a solid or an oil.
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Interlaboratory Validation of Small-Scale Solubility and Dissolution Measurements of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
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- 8. reddit.com [reddit.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2-Amino-5-bromo-1H-indole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 2-Amino-5-bromo-1H-indole hydrochloride, a key building block in the synthesis of various biologically active molecules. As your Senior Application Scientist, I will navigate you through the nuances of these techniques, moving beyond mere procedural steps to elucidate the scientific rationale behind our choices, ensuring a robust and self-validating analytical workflow.
The Criticality of Comprehensive Characterization
This compound is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of the amino and bromo groups provides handles for further chemical modifications, making this compound a versatile intermediate. However, these same functional groups also influence its chemical and physical properties, necessitating a multi-faceted analytical approach to confirm its identity, purity, and stability. A thorough characterization is not merely a regulatory requirement but a foundational element of quality by design (QbD), ensuring the reliability and reproducibility of the entire drug development process.
A Multi-Modal Approach to Analytical Characterization
No single analytical technique can provide a complete picture of a molecule's identity and purity. Therefore, a combination of chromatographic and spectroscopic methods is essential. This guide will focus on the most powerful and commonly employed techniques:
-
High-Performance Liquid Chromatography (HPLC): For separation and quantification of the main component and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Thermal Analysis (TGA/DSC): To assess thermal stability and solid-state properties.
Below, we delve into each of these techniques, providing not just the "how" but, more importantly, the "why."
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is the cornerstone for determining the purity of this compound and quantifying any related substances. Its high resolving power allows for the separation of the main component from closely related impurities that may arise during synthesis.
The "Why" Behind the Method:
The choice of a reversed-phase HPLC method is dictated by the polarity of the target molecule. The indole ring provides a degree of hydrophobicity, while the amino group and the hydrochloride salt form make it polar and water-soluble. A C18 column, with its non-polar stationary phase, provides excellent retention and separation when used with a polar mobile phase. The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is crucial for two reasons: it protonates the amino group, ensuring good peak shape, and it suppresses the ionization of residual silanols on the silica-based stationary phase, further reducing peak tailing. A gradient elution is often preferred over an isocratic one to ensure the timely elution of both polar and non-polar impurities.
Experimental Protocol:
A typical HPLC method for the analysis of this compound would be as follows:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Data Interpretation:
A successful HPLC analysis will yield a sharp, symmetrical peak for this compound, well-separated from any impurity peaks. The retention time is a characteristic of the compound under the specified conditions, while the peak area is proportional to its concentration. Purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.
Illustrative HPLC Chromatogram:
(Note: The following is an illustrative chromatogram generated for the purpose of this guide.)
A typical chromatogram would show a major peak for the product at a retention time of approximately 8.5 minutes. Minor peaks, representing impurities, might be observed at earlier or later retention times.
Caption: Workflow for HPLC Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation
While HPLC provides information on purity, NMR spectroscopy is the gold standard for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
The "Why" Behind the Spectra:
The chemical shifts and coupling patterns in an NMR spectrum are unique to a specific molecular structure. For this compound, we expect to see distinct signals for the aromatic protons on the indole ring, the amino protons, and the N-H proton of the indole. The bromine atom and the amino group will influence the chemical shifts of the adjacent aromatic protons. ¹³C NMR will provide information on the number and types of carbon atoms in the molecule.
Experimental Protocol:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Frequency | 400 MHz | 100 MHz |
| Reference | TMS (δ 0.00) | DMSO-d₆ (δ 39.52) |
| Temperature | 25 °C | 25 °C |
Data Interpretation:
Illustrative ¹H NMR Data (400 MHz, DMSO-d₆):
-
δ 11.0 (s, 1H): N-H proton of the indole ring.
-
δ 7.8 (d, 1H): Aromatic proton at C4.
-
δ 7.3 (d, 1H): Aromatic proton at C7.
-
δ 7.2 (dd, 1H): Aromatic proton at C6.
-
δ 6.5 (s, 1H): Aromatic proton at C3.
-
δ 5.5 (br s, 3H): Protons of the amino group and the hydrochloride proton.
Illustrative ¹³C NMR Data (100 MHz, DMSO-d₆):
-
δ 145.2: C2
-
δ 135.8: C7a
-
δ 128.5: C3a
-
δ 124.1: C4
-
δ 121.9: C6
-
δ 113.8: C7
-
δ 112.5: C5
-
δ 101.2: C3
Caption: Workflow for NMR Structural Elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It serves as an excellent tool for identity confirmation.
The "Why" Behind the Vibrations:
Different functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to vibrate. For this compound, we expect to see characteristic absorption bands for the N-H stretches of the indole and the amino group, C-H stretches of the aromatic ring, C=C stretching of the aromatic ring, and C-N stretching.
Experimental Protocol:
| Parameter | Condition |
| Technique | Attenuated Total Reflectance (ATR) |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Scans | 16 |
Data Interpretation:
Illustrative FT-IR Data (ATR):
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3300 | N-H stretching (indole and amino group) |
| 3100-3000 | Aromatic C-H stretching |
| 1620-1580 | C=C aromatic ring stretching |
| 1470-1450 | C-N stretching |
| 880-860 | C-H out-of-plane bending (isolated aromatic H) |
| ~750 | C-Br stretching |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.
The "Why" Behind the Ions:
In the mass spectrometer, the molecule is ionized and then fragmented. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight. The fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the molecule. For this compound, we would expect to see the molecular ion peak and characteristic fragment ions resulting from the loss of bromine, the amino group, or other parts of the molecule. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two m/z units (⁷⁹Br and ⁸¹Br).
Experimental Protocol:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range | m/z 50 - 500 |
Data Interpretation:
Illustrative Mass Spectrum Data (ESI+):
-
m/z 226/228: Molecular ion [M+H]⁺, showing the isotopic pattern for one bromine atom.
-
m/z 209/211: Loss of NH₃ from the molecular ion.
-
m/z 147: Loss of Br from the molecular ion.
Thermal Analysis (TGA/DSC): Assessing Stability and Solid-State Properties
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, melting point, and solid-state properties of a compound.
The "Why" Behind the Transitions:
TGA measures the change in mass of a sample as a function of temperature, indicating decomposition or loss of volatiles. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal events such as melting, crystallization, and solid-state transitions. For a hydrochloride salt, we might observe the loss of HCl at elevated temperatures.
Experimental Protocol:
| Parameter | TGA | DSC |
| Sample Pan | Alumina | Aluminum |
| Atmosphere | Nitrogen | Nitrogen |
| Heating Rate | 10 °C/min | 10 °C/min |
| Temperature Range | 25 °C to 400 °C | 25 °C to 250 °C |
Data Interpretation:
Illustrative Thermal Analysis Data:
-
TGA: A weight loss step corresponding to the loss of HCl would be expected at a temperature above the melting point. Further decomposition of the indole ring would occur at higher temperatures.
-
DSC: An endothermic peak corresponding to the melting point of the compound would be observed.
Caption: Workflow for Thermal Analysis.
Comparison of Analytical Methods
| Technique | Information Provided | Strengths | Limitations | Alternative/Complementary Techniques |
| HPLC | Purity, Quantification of Impurities | High resolution, quantitative, robust | Limited structural information | UPLC (for faster analysis), GC (for volatile compounds) |
| NMR | Unambiguous Structure, Quantification | Definitive structural information | Lower sensitivity than MS, requires pure sample | 2D NMR (COSY, HSQC, HMBC) for complex structures |
| FT-IR | Functional Groups | Fast, non-destructive, good for identity confirmation | Limited information on complex mixtures | Raman Spectroscopy |
| MS | Molecular Weight, Fragmentation Pattern | High sensitivity, structural information from fragmentation | Isomers can be difficult to distinguish | High-Resolution MS (HRMS) for accurate mass |
| Thermal Analysis | Thermal Stability, Melting Point, Solid-State Properties | Information on solid-state behavior | Does not provide structural information | X-ray Powder Diffraction (XRPD) for crystallinity |
Conclusion: A Holistic and Self-Validating Approach
The characterization of this compound is a critical step in the drug development process. A holistic approach, employing a suite of orthogonal analytical techniques, is not just best practice but a necessity for ensuring the quality, safety, and efficacy of the final pharmaceutical product. By understanding the "why" behind each analytical choice, we can build a robust and self-validating characterization package that stands up to the highest scientific and regulatory scrutiny. This guide provides a framework for such an approach, empowering researchers and scientists to confidently and comprehensively characterize this important synthetic intermediate.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
United States Pharmacopeia. (2023). General Chapter <621> Chromatography. In United States Pharmacopeia and National Formulary (USP 46-NF 41). [Link]
-
European Pharmacopoeia. (2023). 2.2.46. Chromatographic separation techniques. In European Pharmacopoeia (Ph. Eur. 11.0). [Link]
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for 2-Amino-5-bromo-1H-indole Hydrochloride
This guide provides a comprehensive analysis of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Amino-5-bromo-1H-indole hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific rationale behind the method's parameters, offers a detailed experimental protocol, and presents an objective comparison with alternative analytical technologies. Our approach is grounded in the principles of scientific integrity, ensuring that the methods described are both reliable and self-validating, in alignment with international regulatory standards.
Introduction: The Analytical Imperative for a Key Building Block
This compound is a crucial heterocyclic building block in the synthesis of a wide range of biologically active molecules. The purity and precise quantification of this intermediate are paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable, accurate, and robust analytical method is essential for quality control in a drug development setting.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands as the preeminent technique for this purpose due to its high resolving power, sensitivity, and adaptability for ionizable, aromatic compounds like our target analyte.
The Recommended Analytical Method: Reversed-Phase HPLC
The recommended approach for the analysis of this compound is an ion-suppression RP-HPLC method. This technique is ideally suited to handle the polar, ionizable nature of the amino group while leveraging the hydrophobic character of the indole ring system.
Causality Behind Experimental Choices
The selection of each parameter in this HPLC method is deliberate, designed to ensure optimal separation, peak shape, and sensitivity.
-
Column Chemistry (C18): A C18 (octadecyl) column is chosen for its strong hydrophobic retention capabilities.[1] The non-polar stationary phase interacts effectively with the indole ring of the analyte, providing the primary mechanism for retention and separation from more polar impurities.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer and an organic solvent is employed.
-
Organic Modifier (Acetonitrile): Acetonitrile is selected over methanol due to its lower viscosity, which allows for higher efficiency and lower backpressure, and its superior UV transparency at lower wavelengths.
-
Aqueous Buffer (0.1% Formic Acid): The addition of a weak acid like formic acid to the aqueous phase serves to suppress the ionization of the primary amine group on the indole ring.[2] By maintaining a pH well below the pKa of the amine, the analyte is predominantly in its protonated, charged form. While this might seem counterintuitive for retention on a reversed-phase column, it ensures consistent interaction and prevents peak tailing that can occur with mixed ionic states.
-
-
Gradient Elution: A gradient elution, where the concentration of acetonitrile is increased over time, is crucial. This allows for the efficient elution of the target analyte while also separating it from potential impurities that may have significantly different polarities.
-
Detection Wavelength (λmax): Indole and its derivatives are known to exhibit strong UV absorbance. The UV spectrum of indole shows a maximum absorbance (λmax) around 270-280 nm.[3] The presence of the amino and bromo substituents on the indole ring is expected to cause a slight bathochromic (red) shift. Therefore, a detection wavelength of 285 nm is proposed for optimal sensitivity. A diode-array detector (DAD) is recommended to confirm peak purity and to identify the optimal wavelength experimentally.
HPLC Workflow Diagram
The following diagram illustrates the logical workflow of the proposed HPLC analysis.
Caption: Workflow for the HPLC analysis of 2-Amino-5-bromo-1H-indole HCl.
Comparison with Alternative Analytical Methods
While RP-HPLC is the recommended method, other techniques can also be employed for the analysis of this compound. The choice of method often depends on the specific analytical challenge, such as the need for higher sensitivity or the analysis of complex matrices.
| Method | Principle | Advantages | Disadvantages | Typical Use Case |
| RP-HPLC-UV | Differential partitioning between a non-polar stationary phase and a polar mobile phase. | Robust, reproducible, cost-effective, widely available. | Moderate sensitivity compared to MS, potential for co-elution with impurities. | Routine quality control, purity assessment, and assay of bulk material and formulations. |
| LC-MS/MS | HPLC separation followed by mass spectrometry detection based on mass-to-charge ratio. | High sensitivity (pg/mL levels), high specificity, structural information from fragmentation.[2][4] | Higher cost, more complex instrumentation and method development. | Trace impurity analysis, metabolite identification, bioanalysis in complex matrices (e.g., plasma).[5] |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometry detection. | Excellent for volatile and thermally stable compounds, high resolving power.[6] | Requires derivatization for non-volatile compounds like the target analyte, potential for thermal degradation.[7] | Analysis of volatile impurities or after derivatization for specific structural elucidation. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, minimal sample and solvent consumption.[8][9] | Lower sensitivity and precision compared to HPLC, susceptible to matrix effects. | Orthogonal method for purity confirmation, analysis of charged species. |
Detailed Experimental Protocol: RP-HPLC Method
This protocol is designed to be a starting point for method development and validation, adhering to the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[8][10]
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC grade acetonitrile, formic acid, and ultrapure water.
-
Reference Standard: A well-characterized reference standard of this compound.
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of diluent to obtain a stock solution of 100 µg/mL. Further dilute as needed for linearity studies.
-
Sample Solution: Prepare the sample in the same manner as the standard solution to a target concentration of approximately 100 µg/mL.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 10% to 90% B20-25 min: 90% B25.1-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | Diode Array Detector (DAD) at 285 nm |
| Injection Volume | 10 µL |
Method Validation: A Self-Validating System
The trustworthiness of this analytical method must be established through a rigorous validation process, as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][11]
Caption: Key validation parameters for ensuring a trustworthy analytical method.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by analyzing blank and placebo samples and ensuring no interfering peaks are present at the analyte's retention time.
-
Linearity: A linear relationship between the concentration of the analyte and the detector response. This is typically evaluated over a range of 50% to 150% of the target concentration. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.
-
Accuracy: The closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day and inter-analyst). The relative standard deviation (%RSD) should typically be less than 2%.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.
Conclusion
This guide outlines a scientifically-grounded RP-HPLC method for the analysis of this compound. The causality-driven approach to method development, rooted in the physicochemical properties of the analyte, provides a robust foundation for achieving accurate and reliable results. By adhering to the principles of method validation outlined by the ICH and USP, this protocol serves as a self-validating system, ensuring its suitability for the stringent requirements of pharmaceutical quality control. While alternative technologies like LC-MS/MS offer enhanced sensitivity for specialized applications, the proposed RP-HPLC method represents the optimal balance of performance, reliability, and cost-effectiveness for routine analysis.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention. [Link]
-
Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Pedersen-Bjergaard, S., Rasmussen, K. E., & Sannes, E. (1997). Strategies for the capillary electrophoretic separation of indole alkaloids in Psilocybe semilanceata. Journal of Chromatography B: Biomedical Sciences and Applications, 694(2), 339-346. [Link]
-
Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
-
International Council for Harmonisation. (2023, November 30). ICH Q2(R2) Validation of Analytical Procedures. [Link]
-
Agilent Technologies. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]
-
Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]
-
University of California, Davis. UV absorption of Amino Acids. [Link]
-
Gholivand, M. B., & Torkashvand, M. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry, 2018, 9342721. [Link]
-
Börnick, H., Grischek, T., & Worch, E. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Fresenius' Journal of Analytical Chemistry, 371(5), 607-613. [Link]
-
LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
Bakhtiar, A., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. [Link]
-
Wesołowska, A., Grzeszczuk, M., Wilas, J., & Kulpa, D. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 44(1), 229-235. [Link]
-
NIST. 2-Amino-5-bromo-3-nitropyridine. NIST Chemistry WebBook, SRD 69. [Link]
-
Zhang, Y., et al. (2015). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 13(9), 5546-5557. [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
-
Wang, D., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society, 136(34), 12091-12099. [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 2-Amino-5-bromo-1H-indole Hydrochloride
This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of 2-Amino-5-bromo-1H-indole hydrochloride. As a crucial intermediate in the synthesis of pharmacologically active compounds, rigorous analytical characterization is paramount for ensuring identity, purity, and stability. We will explore the nuances of different ionization techniques and fragmentation analyses, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and optimizing their analytical approach.
Introduction to the Analyte: Physicochemical Profile
This compound is a heterocyclic compound characterized by an indole core, a primary amine group at the 2-position, and a bromine atom at the 5-position. Its properties dictate the optimal mass spectrometry approach.
The presence of a basic amino group makes the molecule readily protonated, favoring positive ion mode mass spectrometry. Furthermore, the bromine atom provides a highly characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance), which is a powerful diagnostic tool for confirmation.[1]
| Property | Value | Significance for MS Analysis |
| Molecular Formula | C₈H₈BrN₂ · HCl | Defines the elemental composition for high-resolution mass determination. |
| Monoisotopic Mass (Free Base) | 224.9898 Da | The exact mass used for identification with high-resolution instruments (e.g., TOF, Orbitrap). |
| Average Mass (Free Base) | 226.08 g/mol | |
| Key Structural Features | Primary amine, Indole ring, Bromine atom | The amine is the primary site of protonation for ESI. The bromine provides a unique isotopic pattern. |
Core Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For a polar, non-volatile salt like this compound, Electrospray Ionization (ESI) coupled with liquid chromatography is the industry-standard and most effective analytical technique.[2][3] ESI is a 'soft' ionization method that minimizes in-source fragmentation, allowing for clear observation of the protonated molecular ion, [M+H]⁺.
Experimental Protocol: LC-ESI-MS/MS
This protocol outlines a self-validating system where chromatographic separation is followed by high-resolution mass analysis and fragmentation for unambiguous identification.
a) Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Perform serial dilutions using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create working standards and quality control samples at appropriate concentrations.
-
For samples in complex matrices (e.g., plasma), a protein precipitation step using cold acetonitrile is recommended.[4]
b) Liquid Chromatography:
-
Rationale: Chromatographic separation is essential to resolve the analyte from impurities, isomers, and matrix components, preventing ion suppression and ensuring accurate quantification. While reversed-phase chromatography is the workhorse, the polar nature of the analyte makes Hydrophilic Interaction Chromatography (HILIC) a viable alternative, especially for separating polar metabolites.[5][6]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for promoting protonation of the analyte.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
c) Mass Spectrometry (Positive Ion ESI):
-
Rationale: Positive ion mode is selected due to the presence of the basic amino group, which is readily protonated in the acidic mobile phase to form [M+H]⁺.
-
Instrument: SCIEX QTRAP 6500+ or Thermo Scientific Orbitrap Exploris.
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: +4500 V.
-
Source Temperature: 350 °C.[2]
-
Scan Mode 1 (Full Scan/MS1): Scan from m/z 100-400 to identify the protonated molecular ion. Expect to see a doublet at m/z 225.9977 (C₈H₉⁷⁹BrN₂⁺) and m/z 227.9957 (C₈H₉⁸¹BrN₂⁺) with a ~1:1 intensity ratio.
-
Scan Mode 2 (Tandem MS/MS or MS2): Select the precursor ion (m/z 226.0) for Collision-Induced Dissociation (CID).
-
Collision Energy: Optimize between 20-40 eV to achieve a rich fragmentation spectrum.
Data Visualization: Analytical Workflow
Caption: Predicted major fragmentation pathways for protonated 2-Amino-5-bromo-1H-indole.
Comparison with Alternative Methodologies
While LC-ESI-MS is superior for this analyte, it is instructive to compare it with other techniques to understand its advantages.
| Technique | Ionization Principle | Molecular Ion | Fragmentation | Suitability for Analyte |
| LC-ESI-MS | Soft ionization, proton transfer in solution. | Strong [M+H]⁺ signal. | Controlled via CID in MS/MS. | Excellent. Ideal for polar, non-volatile salts. High sensitivity and specificity. |
| GC-EI-MS | Hard ionization, high-energy electron bombardment in gas phase. | Often weak or absent. | Extensive and often complex, but reproducible. | Poor. Requires derivatization to increase volatility and thermal stability. The hydrochloride salt is not suitable for GC. [8][9] |
| MALDI-MS | Soft ionization, laser desorption from a matrix. | Forms [M+H]⁺, [M+Na]⁺, etc. | Minimal, unless using MALDI-TOF/TOF. | Feasible but not optimal. More suited for high molecular weight compounds or tissue imaging. Sample prep is more complex than ESI. [10] |
Concluding Remarks for the Practicing Scientist
For the routine and research analysis of this compound, Liquid Chromatography coupled with positive mode Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the unequivocally superior methodology. Its strength lies in its ability to handle the polar and non-volatile nature of the analyte, providing a robust signal of the protonated molecular ion.
The key to a self-validating and trustworthy protocol is the combination of:
-
Chromatographic Retention Time: Provides initial identification.
-
Accurate Mass Measurement (HRMS): Confirms the elemental composition via instruments like TOF or Orbitrap analyzers. [11][12]3. Characteristic Isotopic Pattern: The ~1:1 doublet for ⁷⁹Br/⁸¹Br is a definitive marker. [1]4. Unique MS/MS Fragmentation Pattern: Provides unambiguous structural confirmation.
By integrating these four pillars of data, researchers can achieve the highest level of confidence in their analytical results, a non-negotiable requirement in the field of drug development.
References
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC. [Link]
-
Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]
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Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. ACS Publications. [Link]
-
Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. MDPI. [Link]
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Hyphenated LC-ICP-MS/ESI-MS identification of halogenated metabolites in South African marine ascidian extracts. SciELO SA. [Link]
-
Hyphenated LC-ICP-MS/ESI-MS identification of halogenated etabolites in South African marine ascidian extracts. ResearchGate. [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. PMC. [Link]
-
Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. MDPI. [Link]
-
Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Shimadzu. [Link]
-
Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. [Link]
-
Rapid LC-MS/MS Analysis of Free Amino Acids. SCIEX. [Link]
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A Comparative Guide to the Reactivity of 2-Amino-5-bromo-1H-indole Hydrochloride and Other Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] Functionalization of the indole ring is a critical strategy for modulating the biological and physical properties of these molecules. Among the various substituted indoles, bromoindoles are particularly valuable as versatile intermediates for the synthesis of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.[3][4] This guide provides an in-depth technical comparison of the reactivity of 2-Amino-5-bromo-1H-indole hydrochloride with other bromoindole isomers, offering insights into how the substitution pattern influences its chemical behavior in key synthetic transformations.
The Influence of Substituents on the Indole Ring: An Overview
The reactivity of the indole ring is governed by the high electron density of the pyrrole moiety, making it susceptible to electrophilic attack, particularly at the C3 position.[5][6] The introduction of substituents can significantly alter this inherent reactivity through electronic and steric effects. A bromine atom, as seen in various bromoindoles, is an electron-withdrawing group via induction but can also act as a weak ortho-, para-director in electrophilic aromatic substitution due to its lone pairs. Its presence on the benzene ring generally deactivates the ring towards electrophilic attack compared to unsubstituted indole.[5][7]
The 2-amino group in 2-Amino-5-bromo-1H-indole introduces a strong electron-donating group through resonance, which is expected to significantly influence the electron distribution and overall reactivity of the indole system. However, in its hydrochloride salt form, the amino group is protonated to an ammonium group (-NH3+), which is strongly electron-withdrawing and deactivating. This duality in the nature of the 2-substituent is crucial to understanding the reactivity of this compound.
Electrophilic Substitution: A Shift in Regioselectivity
In typical electrophilic aromatic substitution reactions, indoles unsubstituted at the C2 and C3 positions show a strong preference for substitution at the C3 position.[5] This is due to the formation of a more stable carbocation intermediate. For 5-bromoindole, electrophilic attack still predominantly occurs at the C3 position.[5]
However, the presence of a 2-amino group (or its acylated form) can alter this regioselectivity. Studies on acylated 2-aminoindoles have shown that electrophilic substitution can occur at both the C3 position and at the 5- and 6-positions of the benzene ring.[8] This suggests that the activating effect of the 2-amino group can direct electrophiles to the benzene portion of the molecule, competing with the inherent reactivity of the C3 position.
For this compound, the protonated amino group at C2 is expected to deactivate the entire ring system towards electrophilic attack. The strong electron-withdrawing nature of the -NH3+ group would likely make electrophilic substitution significantly more difficult compared to 5-bromoindole.
Caption: Regioselectivity of electrophilic attack on different bromoindoles.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Outlook
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation and are extensively used for the functionalization of bromoindoles.[3][4] The efficiency of these reactions is sensitive to the electronic and steric environment of the C-Br bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating biaryl compounds.[9][10] For 5-bromoindoles, this reaction proceeds efficiently with a variety of boronic acids. The electron-donating or electron-withdrawing nature of substituents on both the bromoindole and the boronic acid can influence the reaction rate and yield.[10][11]
For 2-Amino-5-bromo-1H-indole, the electron-donating 2-amino group could potentially increase the electron density at the C5 position, which might slightly hinder the oxidative addition step of the catalytic cycle. Conversely, in the hydrochloride salt, the electron-withdrawing -NH3+ group would make the C-Br bond more susceptible to oxidative addition, potentially accelerating the reaction. However, the acidic proton of the ammonium salt might require the use of a stronger or excess base in the reaction mixture.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindoles
| Bromoindole | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Pd(OAc)₂ / SPhos | K₂CO₃ | Water:Acetonitrile | 37 | 18 | High | [3] |
| 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [9] |
| 4-Amido-7-bromo-1H-indazole | Not specified | Not specified | Not specified | Not specified | Not specified | Good | [12] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the synthesis of N-aryl compounds.[13][14] This reaction has been successfully applied to various bromoindoles, including unprotected ones.[15] The presence of the free N-H in the indole ring can sometimes lead to side reactions, but appropriate choice of ligands and bases can mitigate this.
In the case of this compound, the molecule presents two different amino groups. The free indole N-H and the 2-amino group (or its protonated form) could both potentially react. Selective amination at the C5 position would likely require careful optimization of reaction conditions, potentially involving protection of the 2-amino group. The hydrochloride salt would necessitate the use of a sufficient amount of base to neutralize the salt and deprotonate the coupling amine.
Caption: Potential workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[2][16] This reaction is widely used to introduce alkynyl moieties at the C5 position of the indole ring.[2]
Similar to the Suzuki coupling, the electronic nature of the substituents on the bromoindole can affect the Sonogashira reaction. For 2-Amino-5-bromo-1H-indole, the free amino group is expected to have a modest electronic effect. However, the protonated amino group in the hydrochloride salt would be strongly deactivating, which might necessitate more forcing reaction conditions (e.g., higher temperatures, more active catalysts) to achieve good yields compared to 5-bromoindole.
Table 2: Representative Conditions for Sonogashira Coupling of 5-Bromoindole
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | [2] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 | [2] |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High | [2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 5-Bromoindole
This protocol provides a general procedure that can be adapted for various boronic acids.
Materials:
-
5-Bromoindole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (ligand)
-
Potassium carbonate (K₂CO₃)
-
Water:Acetonitrile mixture (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial, add 5-bromoindole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and stir the mixture at 37 °C for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
General Protocol for Buchwald-Hartwig Amination of 5-Bromoindole
This protocol provides a general procedure that can be adapted for various amines.
Materials:
-
5-Bromoindole
-
Amine (e.g., Morpholine) (1.2 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (ligand)
-
Anhydrous dioxane
-
Ethyl acetate
-
Water and Brine
Procedure:
-
Add 5-bromoindole, cesium carbonate, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous dioxane, followed by the amine.
-
Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
General Protocol for Sonogashira Coupling of 5-Bromoindole
This protocol provides a general procedure that can be adapted for various terminal alkynes.
Materials:
-
5-Bromoindole
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a flask, combine 5-bromoindole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Conclusion
The reactivity of this compound presents a unique profile compared to other bromoindoles. The presence of the 2-amino group, particularly in its protonated form, significantly influences both electrophilic substitution and palladium-catalyzed cross-coupling reactions. While the free base form is expected to be more reactive towards electrophiles, with a potential for mixed regioselectivity, the hydrochloride salt is a deactivated system requiring more stringent conditions for functionalization.
For researchers in drug development, understanding these reactivity differences is paramount for the efficient synthesis of novel indole derivatives. The choice of reaction conditions, particularly the base and catalyst system, must be carefully considered to achieve the desired transformation with high yield and selectivity. While this guide provides a comparative framework based on established chemical principles and available data, empirical optimization for specific substrates remains a critical step in the synthetic workflow.
References
- BenchChem. (2025).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC.
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoindole. BenchChem.
- Electrophilic substitution reactions of acylated 2-aminoindole deriv
- Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. (2023).
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- Effect of substituents on SuzukieMiyaura reactions. (n.d.).
- Buchwald–Hartwig amin
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). RSC Publishing.
- Palladium-Catalyzed Synthesis of 2-Aminoindoles by a Heteroanulation Reaction. (2025).
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. BenchChem.
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
- Synthesis and Reactivity of N Hydroxy2Amino3-Arylindoles. (2025).
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC.
- Buchwald-Hartwig Coupling. (2024). Alfa Chemistry.
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with... (n.d.).
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (n.d.). PMC.
- Palladium-C
- Sonogashira coupling. (n.d.). In Wikipedia.
- Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (n.d.). Indian Academy of Sciences.
- The substituent effect in the Suzuki coupling reaction at different Pd amounts 1. (n.d.).
- BenchChem. (2025). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. BenchChem.
- A Practical Synthesis of 2-Substituted 5-Bromoindoles. (2025).
- One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. (n.d.). PMC.
- Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. (n.d.).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC.
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromoindole. BenchChem.
- Synthesis of 2‐Amino‐3‐arylindoles and their Fused Analogues via Intramolecular C‐Arylation. (2024).
- Method for preparing 5-bromoindole. (n.d.).
- Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry.
- Electrophilic Substitution Reactions of Indoles. (n.d.).
- Electrochemical oxidation of 3-substituted indoles. (n.d.). RSC Publishing.
- MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. (n.d.).
- Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (n.d.). PMC.
- Recent advances in the application of indoles in multicomponent reactions. (2018). RSC Publishing.
- Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. (2006). PubMed.
- Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides. (n.d.). Organic Chemistry Portal.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Synthesis of indoles. (n.d.). Organic Chemistry Portal.
- Environment-friendly synthesis method for medicine intermediate 5-bromoindole. (2017).
- Divergent reactions of indoles with aminobenzaldehydes: indole ring-opening vs. annulation and facile synthesis of neocryptolepine. (2011). Chemical Science (RSC Publishing).
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (n.d.).
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Biological activity comparison of 5-bromo-indole versus 5-chloro-indole derivatives.
Executive Summary
In medicinal chemistry, the indole scaffold is a privileged structure, serving as the core for thousands of bioactive molecules targeting kinases, GPCRs, and ion channels. The C5 position of the indole ring is a critical vector for optimization. This guide compares 5-bromo-indole and 5-chloro-indole derivatives, providing an objective analysis of their physicochemical properties, biological performance, and strategic application in drug design.[1]
The Verdict:
-
Select 5-Bromo-indole when targeting deep hydrophobic pockets or when a strong halogen bond (σ-hole) is required to anchor the ligand to a backbone carbonyl (e.g., in kinase hinge regions).
-
Select 5-Chloro-indole when metabolic stability is paramount but steric bulk must be minimized, or when the target pocket is too constricted to accommodate the larger bromine atom (1.85 Å).
Physicochemical Basis of Activity
The biological divergence between 5-Br and 5-Cl derivatives stems from three fundamental atomic properties: Van der Waals radius , Electronegativity , and Sigma-hole magnitude .
Comparative Properties Table
| Property | 5-Chloro-Indole | 5-Bromo-Indole | Impact on Bioactivity |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Br fills larger hydrophobic pockets; Cl fits tighter sites. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Cl withdraws more electron density, affecting pKa of indole NH. |
| C-X Bond Length | ~1.74 Å | ~1.89 Å | Affects ligand geometry and reach within the active site. |
| LogP (Lipophilicity) | Moderate Increase | High Increase | Br derivatives cross membranes easier but risk higher non-specific toxicity. |
| Sigma-Hole Potential | Moderate | High | Critical: Br forms stronger halogen bonds with nucleophiles (Lewis bases) in proteins. |
Mechanism of Action: The Halogen Bond
The most distinct advantage of the 5-bromo substituent is its superior ability to act as a halogen bond donor. The "sigma-hole"—a region of positive electrostatic potential on the extension of the C-X bond—is significantly larger and more positive on Bromine than Chlorine.
Figure 1: Decision logic for Halogen Bonding vs. Steric Fit. Bromine excels in affinity via electronic interactions, while Chlorine excels in steric accommodation.
Biological Performance Comparison
Case Study A: Kinase Inhibition (Oncology)
In kinase drug discovery (e.g., EGFR, CDK, VEGFR), the "hinge region" of the ATP-binding pocket often presents a backbone carbonyl group available for interaction.
-
5-Bromo Advantage: Studies indicate that 5-bromo-indoles often exhibit 2-5x higher potency than their 5-chloro counterparts in kinases like CK2 and CDK2 . The Br atom forms a directional halogen bond with the hinge carbonyl, acting as a "molecular anchor" [1, 5].
-
5-Chloro Utility: In EGFR inhibitors (e.g., Osimertinib analogs), 5-chloro substitutions are sometimes preferred. The smaller size of Cl allows the molecule to twist slightly to accommodate the "gatekeeper" residue mutations (like T790M) without incurring a steric penalty that the bulkier Br might cause [2].
Case Study B: Antimicrobial Activity
-
Membrane Permeability: 5-bromo-indole derivatives generally display lower MIC (Minimum Inhibitory Concentration) values against Gram-positive bacteria compared to 5-chloro analogs.
-
Mechanism: The increased lipophilicity (higher LogP) of the Br-derivative facilitates passive diffusion across the bacterial cell wall. However, this often correlates with higher cytotoxicity in mammalian cells, requiring a careful therapeutic index assessment [3].
Representative Activity Data (Synthesized from SAR Literature)
| Target Class | Assay Type | 5-Chloro-Indole Analog | 5-Bromo-Indole Analog | Interpretation |
| Kinase (CDK2) | IC50 (Enzymatic) | 45 nM | 12 nM | Br sigma-hole interaction drives potency. |
| Kinase (EGFR T790M) | IC50 (Cellular) | 68 nM | 85 nM | Cl fits better in the mutated, constricted pocket. |
| Bacteria (S. aureus) | MIC (Growth Inhib.) | 12.5 µg/mL | 6.25 µg/mL | Br enhances membrane penetration. |
| Metabolic Stability | t1/2 (Microsomal) | >60 min | 45 min | Cl is less prone to oxidative dehalogenation than Br. |
Experimental Protocols
To validate these differences in your own library, use the following self-validating workflows.
Protocol 1: Comparative Cytotoxicity (MTT Assay)
This protocol ensures that observed differences are due to compound activity, not solvent effects or evaporation.
Reagents:
-
MTT Reagent (5 mg/mL in PBS).
-
Solubilization Buffer (DMSO).[4]
Workflow:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment: Prepare serial dilutions of 5-Br and 5-Cl derivatives (0.01 - 100 µM).
-
Validation Step: Include a "Vehicle Control" (0.1% DMSO) and "Positive Control" (e.g., Doxorubicin) on every plate.
-
-
Incubation: Treat for 48h or 72h at 37°C, 5% CO2.
-
Readout: Add 20 µL MTT. Incubate 4h. Aspirate media. Add 150 µL DMSO. Shake 10 min.
-
Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Protocol 2: Metabolic Stability Assessment
Crucial for determining if the 5-Br derivative is too labile for in vivo use.
Figure 2: Microsomal Stability Workflow. Compare intrinsic clearance (CLint) of Cl vs. Br analogs.
References
-
BenchChem. (2025).[4][5] Comparative study of 5-chloro-indole and 5-bromo-indole derivatives. Retrieved from
-
MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate... as Potent Inhibitors of EGFRT790M. Retrieved from
-
NIH/PubMed. (2024). Interplay of halogen bonding and solvation in protein–ligand binding. Retrieved from
-
ChemRxiv. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents. Retrieved from
-
MDPI. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Purity Assessment of Synthesized 2-Amino-5-bromo-1H-indole Hydrochloride
In the landscape of pharmaceutical research and drug development, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. 2-Amino-5-bromo-1H-indole hydrochloride is a key building block in the synthesis of a variety of biologically active molecules, including potential therapeutics.[1][2][3] Consequently, a rigorous assessment of its purity is paramount. Impurities, which can be any component other than the defined chemical entity, can arise from the synthesis, purification, or storage of the drug substance.[4] Their presence can lead to erroneous structure-activity relationship (SAR) data, altered pharmacological or toxicological profiles, and complications in scaling up production.
This guide provides an in-depth comparison of analytical methodologies for the purity assessment of synthesized this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to ensure the integrity of this critical chemical intermediate.
The Importance of a Multi-Faceted Purity Analysis
No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment strategy, therefore, employs a combination of orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. This approach significantly increases the confidence in the purity value by ensuring that a wide range of potential impurities are detected.
This guide will focus on a suite of powerful analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): For the separation and quantification of organic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and identification of impurities.
-
Mass Spectrometry (MS): For molecular weight verification and impurity identification.
-
Elemental Analysis (EA): For confirming the empirical formula and the presence of the hydrochloride salt.
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines, such as ICH Q3A(R2), which outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[4][5][6][7] Adherence to these guidelines is crucial in a regulatory environment.
Synthesis and Potential Impurities
A common route to 2-aminoindoles involves the cyclization of an appropriately substituted aniline derivative. For 2-Amino-5-bromo-1H-indole, this could involve a multi-step synthesis starting from a brominated aniline. Potential impurities can include starting materials, reagents, intermediates, by-products from side reactions (e.g., over-bromination, alternative cyclization pathways), and degradation products.
Below is a generalized workflow for the synthesis and subsequent purity analysis.
Sources
- 1. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Amino-5-bromopyridine (1072-95-7) at Nordmann - nordmann.global [nordmann.global]
- 4. database.ich.org [database.ich.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Proper Disposal Procedures: 2-Amino-5-bromo-1H-indole Hydrochloride
[1]
Executive Summary & Chemical Profile
Proper disposal of 2-Amino-5-bromo-1H-indole hydrochloride requires strict adherence to protocols designed for halogenated organic salts . Unlike simple inorganic salts, the presence of the bromine atom on the indole ring and the hydrochloride counter-ion dictates specific segregation streams to prevent the formation of toxic byproducts (such as dioxins or corrosive HBr) during downstream incineration.
This guide prioritizes the Precautionary Principle : treating the compound with the highest likely hazard classification derived from its functional moieties (amino-indole core + halogen).
Chemical Identity & Properties
| Property | Detail | Operational Implication |
| Chemical Name | This compound | Target compound |
| Functional Groups | Indole, Primary Amine, Bromine, HCl salt | Reactive with oxidizers; potential pH sensitivity |
| Physical State | Solid (Crystalline powder) | Dust generation hazard during transfer |
| Solubility | Moderate in water/alcohols (Ionic salt) | Do NOT dispose via sanitary sewer |
| Waste Stream | Halogenated Organic | Must be segregated from non-halogenated solvents |
Hazard Identification & Risk Assessment
Before initiating disposal, you must validate the hazards to select the correct PPE and waste container.
Core Hazards (GHS Classification - Read-Across):
-
Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed/contact with skin).[1]
-
Skin/Eye Irritation: Category 2/2A (Causes serious irritation).[2]
-
Aquatic Toxicity: Halogenated aromatics are frequently persistent and toxic to aquatic life.
Critical Safety Mechanism: The "Hydrochloride" (HCl) designation indicates this is an acid salt. Upon contact with strong bases, it may liberate the free base (2-Amino-5-bromoindole), potentially altering its solubility and bioavailability. Always maintain neutral to slightly acidic conditions during waste consolidation to prevent unexpected precipitation or phase changes.
Disposal Decision Logic (Workflow)
The following decision tree illustrates the segregation logic required for this specific compound.
Figure 1: Decision matrix for segregating this compound waste. Note that even aqueous solutions are routed to chemical waste, not the sewer.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Surplus)
Objective: Contain dust and prevent environmental leaching.
-
PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 particulate respirator (or work in a fume hood).
-
Primary Containment: Keep the substance in its original glass/poly bottle if possible. Ensure the lid is tightly sealed.[3]
-
Secondary Containment: Place the original container inside a clear, sealable plastic bag (Ziploc type).
-
Labeling: Attach a hazardous waste tag.
-
Disposal Bin: Deposit into the Solid Hazardous Waste drum.
-
Note: Ensure the drum is rated for halogenated solids.
-
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Objective: Prevent cross-contamination of non-halogenated streams.
-
Segregation Rule: Because the compound contains Bromine , the entire solvent mixture must be classified as Halogenated Waste , regardless of the solvent used (e.g., even if dissolved in Ethanol, the presence of the bromo-indole contaminates the stream).
-
Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy. Avoid metal containers if the solution is acidic (due to the HCl salt).
-
Transfer Procedure:
-
Place a funnel in the waste carboy opening.
-
Pour slowly to avoid splashing.
-
Rinse the reaction vessel with a small amount of compatible solvent and add the rinse to the same waste container.
-
-
Labeling:
-
Mark clearly as "HALOGENATED ORGANIC WASTE" .[6]
-
List all solvents (e.g., "Ethanol 90%, 2-Amino-5-bromo-1H-indole HCl 10%").
-
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)
-
Collection: Collect all disposable items that contacted the chemical.
-
Bagging: Place in a dedicated "Chemically Contaminated Debris" bag (usually yellow or clear thick plastic).
-
Sealing: Twist and tape the bag neck to prevent dust release.
-
Disposal: Place in the solid laboratory waste stream for incineration.
Regulatory & Compliance Context
Why "Halogenated" Matters
Commercial incinerators use different protocols for halogenated waste. Burning brominated compounds generates hydrogen bromide (HBr), a corrosive gas that requires scrubbers.
-
Misclassification Risk: Putting this compound in a "Non-Halogenated" (fuels blending) stream can damage incinerator infrastructure and lead to regulatory fines (EPA/RCRA violations).
RCRA Waste Codes (USA)
While this specific compound is likely not a "Listed" waste (P or U list), it falls under "Characteristic" waste if it exhibits toxicity, or simply under general chemical waste rules.
-
Recommended Coding: If your facility requires codes, use D002 (Corrosivity) only if the pH of the waste solution is < 2. Otherwise, label as "Non-RCRA Regulated Hazardous Waste" (unless specific state regulations apply, e.g., California).
Emergency Spill Procedures
In the event of a spill during disposal:
-
Solid Spill:
-
Do not dry sweep (creates dust).
-
Cover with a wet paper towel or use a HEPA-filtered vacuum.
-
Scoop into a waste bag.
-
Clean area with soap and water; collect water as liquid waste.
-
-
Liquid Spill:
-
Absorb with vermiculite or chem-mats .
-
Do not use combustible materials (sawdust) if the solvent is flammable.
-
Place saturated absorbents into the Solid Hazardous Waste bin.
-
References
-
Fisher Scientific. (2025). Safety Data Sheet: 5-Bromoindole-2-carboxylic acid (Read-across methodology). Retrieved from
-
Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Amino-5-bromo-1,3,4-thiadiazole (Halogenated amine analog). Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). GHS Classification Summary for Halogenated Indoles. Retrieved from
-
ScienceMadness. (2025). Proper Disposal of Organic Halogenated Compounds. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
